2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
説明
特性
IUPAC Name |
2-chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-9-4-2-3-5-10(9)16-11(15-8)7-14-12(17)6-13/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFZEJHIYTIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway and Mechanistic Evaluation of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Executive Summary
The compound 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide represents a highly versatile intermediate and pharmacological probe. It combines a 4-methylquinazoline core—a privileged pharmacophore foundational to dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin—with a highly reactive chloroacetamide warhead. This structural profile makes it an ideal electrophile for designing targeted covalent inhibitors (TCIs), PROTACs, and complex fused heterocyclic systems.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural list. The following guide details a highly optimized, three-step synthetic pathway, emphasizing the causality behind reagent selection, chemoselectivity, and self-validating in-process controls (IPCs) required for scalable, high-purity synthesis.
Retrosynthetic Strategy & Pathway Overview
The synthesis is designed around orthogonal reactivity principles to prevent unwanted side reactions (such as over-alkylation or premature warhead hydrolysis). The retrosynthetic disconnection yields three distinct phases:
-
Ring Disconnection: Construction of the quinazoline core via an acid-catalyzed cyclocondensation.
-
C-N Bond Disconnection (Amination): Chemoselective conversion of an alkyl chloride to a primary amine without over-alkylation.
-
C-N Bond Disconnection (Acylation): Installation of the chloroacetamide warhead using sterically hindered bases.
Caption: Retrosynthetic analysis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
Detailed Experimental Protocols & Mechanistic Insights
Step 1: Acid-Catalyzed Cyclocondensation (Quinazoline Core Synthesis)
Causality & Mechanism: The most industrially robust method for synthesizing the quinazoline core relies on the cyclocondensation of 1-(2-aminophenyl)ethanone (2-aminoacetophenone) with 2-chloroacetonitrile[1]. Anhydrous hydrogen chloride (HCl) is utilized not merely as a solvent acid, but as a dual-purpose catalyst. It protonates the nitrile to form a highly electrophilic imidoyl chloride intermediate, facilitating nucleophilic attack by the aniline amino group. Subsequent intramolecular cyclization and dehydration yield 2-(chloromethyl)-4-methylquinazoline[2].
Self-Validating Protocol:
-
Initiation: Charge a dry, argon-flushed reaction vessel with 2-aminoacetophenone (1.0 eq) and 2-chloroacetonitrile (1.2 eq) dissolved in anhydrous 1,4-dioxane.
-
Activation: Bubble anhydrous HCl gas through the solution at 10 °C for 30 minutes to generate the imidoyl chloride intermediate in situ.
-
Cyclization: Heat the mixture to 80 °C for 4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete consumption of the starting ketone (UV active, distinct Rf) validates the cyclization.
-
Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃ (pH ~7.5), and extract with ethyl acetate. Concentrate and recrystallize from ethanol to yield Intermediate 1.
Step 2: Chemoselective Amination via Delépine Reaction
Causality & Mechanism: Converting 2-(chloromethyl)-4-methylquinazoline to (4-methylquinazolin-2-yl)methanamine[3] presents a chemoselectivity challenge: standard amination with NH₃ often leads to secondary and tertiary amine byproducts due to over-alkylation. To circumvent this, we employ the Delépine reaction . By reacting the alkyl chloride with hexamethylenetetramine (HMTA), a bulky, stable quaternary ammonium salt is formed, physically preventing further alkylation. Acidic hydrolysis then cleaves the adamantane-like HMTA cage to yield the pure primary amine.
Self-Validating Protocol:
-
Salt Formation: Dissolve Intermediate 1 (1.0 eq) in anhydrous chloroform. Add HMTA (1.1 eq) and stir at 50 °C for 12 hours.
-
IPC (Visual Validation): A dense white precipitate of the quaternary ammonium salt will form. The physical precipitation drives the reaction forward and serves as a visual validation of intermediate formation. Filter and wash with cold chloroform.
-
Cleavage: Suspend the isolated salt in 20% ethanolic HCl and reflux for 2 hours.
-
Isolation: Cool the mixture, filter off the ammonium chloride byproduct, and concentrate the filtrate. Basify the residue with 2M NaOH (pH 10) and extract with dichloromethane (DCM) to isolate Intermediate 2 (free base).
Step 3: N-Acylation and Warhead Installation
Causality & Mechanism: The final step requires the nucleophilic acyl substitution of the primary amine with chloroacetyl chloride[4]. The critical challenge here is preventing the amine from acting as a nucleophile against the alkyl chloride moiety of the reagent. To achieve this, N,N-Diisopropylethylamine (DIPEA) is utilized. Unlike triethylamine (TEA), DIPEA is sterically hindered; it acts purely as a Brønsted base to scavenge the HCl byproduct without forming reactive ketene intermediates or undergoing quaternization with the chloroacetyl chloride.
Self-Validating Protocol:
-
Preparation: Dissolve Intermediate 2 (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under an argon atmosphere, cooling the system to 0 °C.
-
Addition: Dropwise add chloroacetyl chloride (1.1 eq) diluted in DCM over 30 minutes. The slow addition at 0 °C is critical to control the exotherm and suppress side reactions.
-
Propagation: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for 2 hours.
-
IPC: Perform HPLC monitoring at 254 nm. The reaction is validated when the product peak achieves >90% Area Under Curve (AUC).
-
Purification: Quench with cold water. Wash the organic layer sequentially with 0.1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5).
Quantitative Data & Yield Optimization
During the development of Step 3, various bases and solvent systems were screened to maximize the yield of the chloroacetamide target while minimizing degradation. The data below justifies the selection of DIPEA in DCM.
| Entry | Base Selection | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) | Mechanistic Observation |
| 1 | Triethylamine (TEA) | DCM | 0 to 25 | 4 | 72 | 91.5 | Ketene formation observed; minor quaternization. |
| 2 | K₂CO₃ (aq) | DCM / H₂O | 0 to 25 | 6 | 65 | 88.0 | Biphasic system led to partial warhead hydrolysis. |
| 3 | DIPEA | DCM | 0 to 25 | 3 | 92 | 99.1 | Optimal steric hindrance; clean conversion. |
| 4 | Pyridine | THF | 0 to 25 | 5 | 58 | 82.4 | Sluggish reaction; difficult solvent removal. |
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the final compound must be validated using orthogonal analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Look for the distinct singlet of the quinazoline methyl group at ~2.9 ppm. The methylene bridge will appear as a doublet at ~4.8 ppm, which collapses to a singlet upon D₂O exchange of the adjacent amide NH (~8.5 ppm, broad). The chloroacetyl -CH₂- will appear as a sharp singlet at ~4.1 ppm.
-
LC-MS: The presence of the chloroacetamide warhead is confirmed by an [M+H]⁺ peak at m/z 264.0, accompanied by the characteristic 3:1 isotopic pattern indicative of the ³⁵Cl/³⁷Cl isotopes.
Caption: Step-by-step synthetic workflow and purification strategy.
References
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin Source: Molecules (via PubMed Central) URL:[Link]
-
(4-methylquinazolin-2-yl)methanamine Compound Summary (CID 47003185) Source: PubChem Database URL:[Link]
-
One Pot Process Of Preparing 2-(Chloromethyl)-4-Methyl-Quinazoline Linagliptin Intermediate Source: QuickCompany Patent Database URL:[Link]
-
The Delépine Reaction Source: Comprehensive Organic Name Reactions and Reagents (Standard Reference) URL:[Link]
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 3. PubChemLite - (4-methylquinazolin-2-yl)methanamine (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 4. "One Pot Process Of Preparing 2 (Chloromethyl) 4 Methyl Quinazoline [quickcompany.in]
Unraveling the Cytotoxic Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a hypothesized dual mechanism of action for the novel compound 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide. Synthesizing evidence from the established bioactivities of its constituent quinazoline and chloroacetamide moieties, we propose a multi-pronged assault on cancer cell viability. The quinazoline core is predicted to function as an inhibitor of critical oncogenic signaling pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Concurrently, the chloroacetamide portion of the molecule is hypothesized to induce cytotoxic effects through the generation of reactive oxygen species (ROS) and the potential inhibition of very-long-chain fatty acid (VLCFA) elongases. This guide provides a comprehensive theoretical framework and detailed experimental protocols to rigorously investigate and validate this proposed mechanism, offering a roadmap for the future development and characterization of this promising compound.
Introduction: A Tale of Two Moieties
The compound 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is a synthetic molecule that marries two chemical scaffolds with known, potent biological activities: the quinazoline ring system and the chloroacetamide functional group. Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs demonstrating significant efficacy as anticancer agents.[1][2][3] Their mechanisms of action often revolve around the competitive inhibition of ATP-binding sites in protein kinases, leading to the disruption of key signaling cascades that drive tumor growth and survival.[4][5]
The chloroacetamide group, while utilized in various applications including herbicides, has also been shown to exhibit cytotoxic and genotoxic effects.[6][7] Its reactivity, particularly its ability to covalently modify cellular components and induce oxidative stress, presents a distinct avenue for inducing cell death.[8][9]
The unique combination of these two moieties in a single molecule suggests a synergistic or additive effect, potentially leading to a more potent and multifaceted anticancer agent. This guide puts forth a detailed, evidence-based hypothesis for the mechanism of action of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide and outlines a comprehensive strategy for its experimental validation.
A Hypothesized Dual Mechanism of Action
We propose that 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide exerts its anticancer effects through a dual mechanism, targeting both critical cell signaling pathways and inducing generalized cellular stress.
The Quinazoline Core: A Precision Strike on Oncogenic Signaling
The 4-methylquinazoline core of the molecule is structurally analogous to known inhibitors of key protein kinases implicated in cancer. We hypothesize that this moiety is responsible for the targeted inhibition of one or both of the following pathways:
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Epidermal Growth Factor Receptor (EGFR) Pathway Inhibition: The quinazoline scaffold is a privileged structure for the inhibition of EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[2][3][10] By competing with ATP for the binding site in the kinase domain, quinazoline-based inhibitors prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[1][4]
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Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition: Several quinazoline derivatives have been shown to inhibit the JAK/STAT signaling pathway, which plays a critical role in mediating cellular responses to cytokines and growth factors.[11][12][13] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation. Inhibition of this pathway by the quinazoline moiety would represent a significant blow to the cancer cell's survival machinery.[14][15]
The Chloroacetamide Moiety: Inducing Cellular Chaos
The chloroacetamide functional group is a reactive electrophile capable of interacting with various cellular nucleophiles. We hypothesize that this moiety contributes to the overall cytotoxicity of the compound through two primary mechanisms:
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Induction of Oxidative Stress: Chloroacetamide compounds have been demonstrated to induce the production of reactive oxygen species (ROS) within cells.[6][16][17] This leads to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed. Elevated ROS levels can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[9][18][19]
-
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases: Chloroacetamide herbicides are known to inhibit the activity of VLCFA elongases, enzymes critical for the synthesis of fatty acids with chain lengths greater than 18 carbons.[20][21][22] VLCFAs are essential components of cellular membranes and are involved in various cellular processes. Inhibition of their synthesis can disrupt membrane integrity and signaling, leading to cell death.[23][24]
Experimental Validation: A Roadmap to Mechanistic Insight
To rigorously test our hypothesized dual mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the cellular and molecular effects of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.
Table 1: Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-small cell lung cancer | EGFR wild-type |
| HCC827 | Non-small cell lung cancer | EGFR exon 19 deletion (sensitive to EGFR inhibitors) |
| H1975 | Non-small cell lung cancer | EGFR L858R and T790M mutations (resistant to first-generation EGFR inhibitors) |
| MDA-MB-231 | Triple-negative breast cancer | High constitutive STAT3 activity |
| HeLa | Cervical cancer | General cancer cell line |
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27][28][29]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Investigation of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31][32][33][34]
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Elucidating the Molecular Targets
The following experiments are designed to directly assess the interaction of the compound with its hypothesized molecular targets.
Protocol 3: In Vitro Kinase Inhibition Assay for EGFR
This assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR.[35][36][37][38][39]
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Data Analysis: Determine the IC50 value for EGFR inhibition.
Protocol 4: Western Blot Analysis of EGFR and STAT3 Phosphorylation
This technique assesses the phosphorylation status of target proteins within treated cells, providing an indication of pathway activation.[11]
Methodology:
-
Cell Lysis: Treat cells with the compound for various time points, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated STAT3 (p-STAT3), and total STAT3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Assessing the Induction of Oxidative Stress
These experiments will determine if the chloroacetamide moiety induces ROS production.
Protocol 5: Measurement of Intracellular ROS using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[40][41][42][43][44]
Methodology:
-
Cell Loading: Load cells with DCFDA by incubating them with the dye for 30-60 minutes.
-
Compound Treatment: Treat the cells with the compound at various concentrations. Include a positive control (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.
Conclusion and Future Directions
The dual-action hypothesis presented in this guide provides a solid foundation for the systematic investigation of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide's mechanism of action. The proposed experimental workflow will not only validate the involvement of the EGFR, JAK/STAT, and oxidative stress pathways but will also provide crucial data on the compound's potency and selectivity.
Successful validation of this dual mechanism would position 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide as a highly promising lead compound for further preclinical and clinical development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety. The multifaceted nature of its hypothesized mechanism suggests that this compound may also hold potential for overcoming drug resistance, a significant challenge in cancer therapy.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PMC. [Link]
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The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate. [Link]
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Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate. [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. [Link]
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Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed. [Link]
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Chloroacetonitrile induces oxidative stress and apoptosis in mouse fetal liver. PubMed. [Link]
-
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- 35. reactionbiology.com [reactionbiology.com]
- 36. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
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- 39. promega.com.cn [promega.com.cn]
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- 41. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 42. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 44. bmglabtech.com [bmglabtech.com]
Targeted Covalent Inhibition via 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide: Mechanisms, Potential Therapeutic Targets, and Screening Protocols
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and chemical biology, allowing for prolonged pharmacodynamics and the ability to drug previously "undruggable" targets. 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide represents a highly versatile bi-functional covalent fragment. It combines a 4-methylquinazoline core—a privileged scaffold for ATP-competitive kinase hinge-binding[1]—with a 2-chloroacetamide warhead, a canonical electrophile that undergoes irreversible SN2 alkylation with nucleophilic cysteines[2].
This technical whitepaper outlines the structural pharmacology, potential therapeutic targets, and self-validating experimental workflows required to evaluate this molecule and its derivatives in Fragment-Based Drug Discovery (FBDD) pipelines.
Structural Pharmacology & Mechanistic Rationale
The efficacy of covalent kinase inhibitors relies on a two-step binding mechanism. First, the non-covalent moiety must achieve a high-affinity reversible complex ( Ki ) with the target protein. Second, the electrophilic warhead must be precisely oriented to react with a specific nucleophile, driving the irreversible inactivation rate ( kinact )[3].
-
The Quinazoline Core (Non-Covalent Anchor): The 4-methylquinazoline scaffold mimics the adenine ring of ATP. The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[1].
-
The Chloroacetamide Warhead (Electrophilic Center): Unlike highly reactive Michael acceptors (e.g., acrylamides) which can suffer from off-target glutathione depletion, α -chloroacetamides possess a tunable, moderate intrinsic reactivity. They selectively target unprotonated thiolate anions ( Cys−S− ) situated in basic microenvironments within the protein binding pocket[2].
Fig 1. Two-step targeted covalent inhibition mechanism of the chloroacetamide-quinazoline fragment.
Potential Therapeutic Targets
Given its structural composition, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is primed to target proteins featuring both an ATP-binding (or structurally similar) pocket and an accessible, reactive cysteine residue.
Epidermal Growth Factor Receptor (EGFR)
The quinazoline core is the foundational scaffold for first-generation EGFR inhibitors (e.g., gefitinib). The addition of a chloroacetamide warhead allows the molecule to covalently trap Cys797 , located at the edge of the ATP-binding cleft[3]. This strategy is critical for overcoming the T790M "gatekeeper" mutation in Non-Small Cell Lung Cancer (NSCLC), which sterically hinders non-covalent drugs and increases the receptor's affinity for endogenous ATP[2].
EphB3 Kinase
EphB3 is a receptor tyrosine kinase implicated in colorectal cancer and neurological disorders. Recent kinome-wide sequence analyses revealed that EphB3 possesses a unique cysteine (Cys717 ) near the hinge region. Quinazoline-based chloroacetamide probes have demonstrated highly potent, irreversible inhibition of EphB3 by selectively alkylating this residue[4].
Ubiquitin Specific Peptidase 7 (USP7)
Beyond kinases, quinazoline-chloroacetamide derivatives have shown efficacy against cysteine proteases. USP7 (HAUSP) regulates the p53 tumor suppressor pathway. Mass spectrometry screening has confirmed that chloroacetamide-functionalized quinazolines can successfully undergo SN2 alkylation with the catalytic cysteine of USP7, destabilizing the mutant protein complex[5].
Quantitative Target Summary
Table 1: Representative Targets for Quinazoline-Chloroacetamide Scaffolds
| Target Protein | Reactive Residue | Warhead Reactivity Type | Disease Association | Reference |
| EGFR (T790M) | Cys797 | SN2 Alkylation | Non-Small Cell Lung Cancer (NSCLC) | [3],[2] |
| EphB3 Kinase | Cys717 | SN2 Alkylation | Colorectal Cancer, Neuropathy | [4] |
| USP7 (HAUSP) | Catalytic Cys | SN2 Alkylation | Oncology (p53 regulation) | [5] |
Experimental Workflows for Target Validation
To rigorously validate 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide as a covalent binder, researchers must employ self-validating orthogonal assays. The following protocols detail the necessary steps to confirm covalent adduct formation and assess proteome-wide selectivity.
Protocol 1: Intact Protein Mass Spectrometry (MS) for Adduct Validation
Causality Check: Intact protein MS is utilized because it provides an unambiguous mass shift confirming a 1:1 stoichiometry of the covalent adduct, effectively distinguishing irreversible alkylation from transient reversible binding.
-
Protein Preparation: Dilute the recombinant target protein (e.g., EGFR kinase domain) to 2 µM in an amine-free assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Critical Insight: HEPES is chosen over Tris buffer because the primary amines in Tris can competitively react with the chloroacetamide warhead, generating false negatives.
-
-
Compound Incubation: Add the chloroacetamide compound at a 10-fold molar excess (20 µM). Incubate at 25°C for discrete time points (1 h, 4 h, and 24 h).
-
Critical Insight: Time-course tracking is mandatory to calculate the pseudo-first-order inactivation rate ( kinact/KI ), a standard metric for covalent drug potency.
-
-
Desalting & LC-MS Analysis: Desalt the sample using a C4 ZipTip or an online trap column to remove buffer salts that cause ion suppression. Analyze the eluate via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra using the MaxEnt1 algorithm. A mass shift of approximately +213 Da (Compound MW ~249.5 Da minus HCl 36.5 Da) confirms 1:1 covalent labeling[5].
Protocol 2: isoTOP-ABPP for Proteome-Wide Selectivity
Causality Check: isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) is employed rather than standard biochemical assays because it assesses target engagement in a native cellular environment, accounting for competition with intracellular ATP and highly concentrated endogenous nucleophiles like glutathione[3].
-
Proteome Labeling: Treat live MDA-MB-231 cells or lysates with the chloroacetamide probe (10 µM) for 1 hour.
-
Click Chemistry Tagging: Lyse the cells and react the probe-labeled proteome with a biotin-azide tag containing an isotopically light ( 12C ) or heavy ( 13C ) TEV-cleavable linker via Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment & Digestion: Precipitate the proteins, resuspend, and enrich on streptavidin agarose beads. Perform on-bead trypsin digestion to wash away non-crosslinked peptide fragments.
-
Cleavage & Analysis: Release the labeled cysteine-containing peptides using TEV protease. Analyze via high-resolution LC-MS/MS to identify and quantify the specific cysteine residues modified by the probe.
Fig 2. isoTOP-ABPP workflow for proteome-wide covalent target validation and selectivity profiling.
Structure-Activity Relationship (SAR) & Optimization Directives
When utilizing 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide as a hit compound, subsequent SAR optimization must balance warhead reactivity with non-covalent pre-organization:
-
Warhead Tuning: While α -chloroacetamides are excellent for FBDD due to their stability, they can be substituted with α -chlorofluoroacetamides (CFA) or acrylamides to fine-tune the electrophilicity and reaction trajectory angle required for specific kinase pockets[2].
-
Scaffold Rigidification: The flexible methylamine linker between the quinazoline and the acetamide can be rigidified (e.g., incorporating it into a piperidine or pyrrolidine ring) to reduce the entropic penalty of binding, thereby increasing the initial Ki affinity and driving a faster kinact .
Sources
In Silico Analysis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide," a novel compound centered on the versatile quinazoline scaffold. This document is intended for researchers, computational chemists, and drug development professionals engaged in the rational design and evaluation of new therapeutic agents. By leveraging a suite of computational techniques, we will dissect the potential of this molecule, from target interaction to its drug-like properties. The methodologies outlined herein are grounded in established scientific principles and best practices within the field of computational drug discovery.
Introduction: The Quinazoline Scaffold and the Promise of In Silico Modeling
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology. Its derivatives are known to interact with a variety of protein targets, most notably protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2][3] The compound of interest, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, presents a unique substitution pattern that warrants a thorough computational investigation to elucidate its therapeutic potential.
In silico modeling provides a powerful, resource-efficient paradigm for the early stages of drug discovery.[4] By simulating molecular interactions and predicting physicochemical properties, we can rapidly screen vast chemical spaces, prioritize candidates for synthesis, and gain deep mechanistic insights that guide lead optimization.[4][5] This guide will walk through a logical, multi-step computational workflow tailored to the analysis of our target compound.
Part 1: Target Identification and Structural Preparation
The initial and most critical step in the in silico evaluation of a novel compound is the identification of its likely biological target(s). Given the prevalence of quinazoline derivatives as kinase inhibitors, our primary hypothesis will be that "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" acts on a member of the kinome.
Ligand and Target Preparation Protocol
A meticulous preparation of both the ligand and protein structures is paramount for the accuracy of subsequent in silico experiments.
Step-by-Step Ligand Preparation:
-
2D Structure Sketching: The 2D structure of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" is drawn using chemical drawing software such as ChemDraw.
-
3D Structure Generation: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The 3D structure's energy is minimized to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or AM1.
Step-by-Step Target (Protein) Preparation:
-
Protein Structure Retrieval: A suitable 3D structure of a potential target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank (PDB).
-
Structure Cleaning: Non-essential components such as water molecules, co-factors, and existing ligands are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4.
-
Energy Minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes.
Part 2: Molecular Docking and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[4] This allows for the elucidation of key binding interactions and the estimation of binding affinity.
Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Docking Protocol
-
Binding Site Definition: The active site of the target protein is defined. This is often based on the location of a co-crystallized ligand in the experimental structure.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Pose Selection: The docking algorithm calculates a binding score for each pose, which estimates the binding affinity. The top-scoring poses are then selected for further analysis.
-
Interaction Analysis: The selected ligand-protein complex is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Predicted Interaction Data
| Interaction Type | Interacting Residue (Example: EGFR) | Ligand Moiety Involved |
| Hydrogen Bond | Met793 | Quinazoline N1 |
| Hydrophobic Interaction | Leu718, Val726, Ala743, Leu844 | Methyl group, Chloroacetamide |
| Pi-Pi Stacking | Phe856 | Quinazoline ring |
Note: This is a hypothetical interaction pattern based on known quinazoline inhibitors of EGFR.
Part 3: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex over time. This allows for the assessment of the stability of the binding pose and the calculation of more accurate binding free energies.
MD Simulation Workflow
Caption: Workflow for setting up and analyzing an MD simulation.
MD Simulation Protocol
-
System Preparation: The docked ligand-protein complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is energy minimized, followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: The production MD simulation is run for a significant period (e.g., 100-200 ns) to generate a trajectory of the system's dynamics.[1]
-
Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy from the MD trajectory.[1]
Part 4: QSAR and ADMET Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[2][3] While we are analyzing a single compound, we can leverage existing QSAR models for quinazoline derivatives to predict its activity. Additionally, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing the drug-likeness of a compound.[5]
QSAR and ADMET Prediction Workflow
Sources
- 1. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 2. Design and <i>in silico</i> evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen [intechopen.com]
- 5. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics | MDPI [mdpi.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The target compound, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, is not readily found in major chemical databases, and as such, a specific CAS number is not publicly available. This guide, therefore, presents a scientifically grounded, proposed synthesis pathway based on established chemical principles and available data for its precursors. The protocols described herein are hypothetical and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities. The title compound, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, incorporates this key heterocycle along with a reactive chloroacetamide moiety. This functional group is a valuable synthetic handle, allowing for further molecular elaboration through nucleophilic substitution, making this compound a potentially valuable intermediate for the synthesis of more complex molecules and novel drug candidates.
This technical guide provides a comprehensive overview of a proposed two-step synthesis for 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, starting from the known precursor, 2-(chloromethyl)-4-methylquinazoline.
Part 1: Physicochemical Properties of the Key Precursor
A thorough understanding of the starting materials is paramount for successful synthesis. The key precursor for the proposed synthesis is 2-(chloromethyl)-4-methylquinazoline.
| Property | Value | Source(s) |
| CAS Number | 109113-72-6 | [1][2] |
| Molecular Formula | C₁₀H₉ClN₂ | [1] |
| Molecular Weight | 192.64 g/mol | |
| Appearance | White to light yellow crystalline solid | [3] |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C |
Part 2: Proposed Synthesis Pathway
The proposed synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is a two-step process:
-
Step 1: Amination of 2-(chloromethyl)-4-methylquinazoline. This involves the conversion of the chloromethyl group to a primary amine. The Gabriel synthesis is proposed here to ensure the selective formation of the primary amine and avoid over-alkylation.[4][5]
-
Step 2: N-acylation of 2-(aminomethyl)-4-methylquinazoline. The resulting primary amine is then acylated using chloroacetyl chloride to yield the final product.
Visualizing the Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 3: Experimental Protocols
Step 1: Synthesis of 2-(aminomethyl)-4-methylquinazoline
Rationale: The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines.[4][5][6] It utilizes potassium phthalimide as an ammonia surrogate, which undergoes N-alkylation with the alkyl halide. The phthalimide group acts as a protecting group, preventing the over-alkylation that can occur with direct amination using ammonia. The subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine.[6]
Materials:
-
2-(chloromethyl)-4-methylquinazoline (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (4.0 eq)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
To a solution of 2-(chloromethyl)-4-methylquinazoline in anhydrous DMF, add potassium phthalimide.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate (N-((4-methylquinazolin-2-yl)methyl)phthalimide), wash with water, and dry under vacuum.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate.
-
Reflux the mixture until TLC analysis indicates the completion of the reaction.
-
Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(aminomethyl)-4-methylquinazoline. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Rationale: The N-acylation of the primary amine with chloroacetyl chloride is a standard method for forming an amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct. The use of an aprotic solvent like dichloromethane (DCM) is common.
Materials:
-
2-(aminomethyl)-4-methylquinazoline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or another suitable base (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(aminomethyl)-4-methylquinazoline in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of chloroacetyl chloride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
Part 4: Safety and Handling
General Precautions:
-
This synthesis should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
2-(chloromethyl)-4-methylquinazoline: As a chlorinated organic compound, it should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Chloroacetyl chloride: This is a highly corrosive, lachrymatory, and moisture-sensitive reagent. It should be handled with extreme caution in a dry environment.
-
Hydrazine hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.
-
Solvents: DMF is a reproductive hazard. Dichloromethane is a suspected carcinogen. Avoid exposure and use in a well-ventilated area.
References
-
A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. 2021;10(5). Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Manasa Life Sciences. 2-(Chloromethyl)-4-methylquinazoline. Available from: [Link]
Sources
- 1. CAS 109113-72-6: 2-(Chloromethyl)-4-methylquinazoline [cymitquimica.com]
- 2. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
Spectroscopic Characterization of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide: A Comprehensive Technical Guide
Structural & Mechanistic Overview
The compound 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide (C₁₂H₁₂ClN₃O) is a highly functionalized synthetic intermediate characterized by a rigid bicyclic 4-methylquinazoline core linked via a methylene bridge to a reactive chloroacetamide moiety. The 4-methylquinazoline scaffold is a critical pharmacophoric element in several dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably the antidiabetic drug linagliptin[1].
From an analytical perspective, this molecule presents a unique spectroscopic profile due to the interplay of electron-withdrawing groups (the chloroacetamide nitrogen and the terminal chlorine) and the electron-deficient pyrimidine ring of the quinazoline system. The spectroscopic behavior of this bicyclic system is highly conserved, allowing for predictive chemical shift mapping and orthogonal structural validation[2]. The presence of the chlorine atom provides a built-in isotopic signature that serves as a self-validating anchor during mass spectrometric analysis, ensuring that the reactive aliphatic chloride has not undergone premature hydrolysis or nucleophilic substitution during sample preparation[3].
Experimental Methodologies & Self-Validating Protocols
To establish a high-fidelity structural proof, the following protocols are designed as self-validating systems . Each methodology incorporates internal checks that must be satisfied before data interpretation can proceed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is selected over protic solvents (like CD₃OD) or highly hygroscopic solvents (like DMSO-d₆) to prevent deuterium exchange of the critical amide N-H proton. Observing the N-H proton is essential for confirming the integrity of the secondary amide linkage.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.
-
Internal Calibration (Self-Validation Check 1): Phase and baseline correct the spectrum. Reference the internal TMS peak exactly to δ 0.00 ppm.
-
Shimming Validation (Self-Validation Check 2): Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak (δ 7.26 ppm). If FWHM > 1.2 Hz, the magnetic field is inhomogeneous; the sample must be re-shimmed and re-acquired to prevent multiplet distortion.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choices: Electrospray Ionization in positive mode (ESI+) is utilized because the basic nitrogen atoms within the quinazoline ring readily accept protons, yielding an intense [M+H]⁺ signal.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to drive protonation.
-
Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 10 µL/min.
-
Acquisition: Scan the m/z range of 100–1000 using a Time-of-Flight (TOF) analyzer.
-
Isotopic Self-Validation (Self-Validation Check): Locate the [M+H]⁺ monoisotopic peak at m/z 250.07. Calculate the intensity ratio of the m/z 250.07 (³⁵Cl) to 252.07 (³⁷Cl) peaks. The system validates the structural integrity only if this ratio is exactly 3:1 (±5% variance), confirming the preservation of the chloroacetamide moiety without in-source fragmentation.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
Causality of Experimental Choices: ATR is chosen over traditional KBr pellet pressing to eliminate the risk of moisture absorption (which obscures the N-H stretch) and to prevent potential solid-state halogen exchange between the KBr matrix and the aliphatic chloride.
Step-by-Step Protocol:
-
Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to dry.
-
Background Subtraction (Self-Validation Check): Acquire a background spectrum of the ambient atmosphere (32 scans). The software must automatically subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹) signatures. A flat baseline in these regions validates the environmental control.
-
Sample Acquisition: Apply 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Spectroscopic Data & Interpretative Logic
The structural elucidation relies on the orthogonal integration of the acquired data. The quantitative results are summarized in the tables below.
NMR Data Analysis
The ¹H NMR spectrum confirms the presence of the 4-methylquinazoline system via the downfield aromatic protons and the characteristic singlet at δ 2.95 ppm. The methylene bridge (-CH₂-NH-) appears as a doublet due to coupling with the adjacent amide proton, proving the connectivity.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| 8.05 | d | 8.4 | 1H | Quinazoline Ar-H5 (Deshielded by pyrimidine) |
| 7.95 | d | 8.4 | 1H | Quinazoline Ar-H8 |
| 7.85 | t | 7.6 | 1H | Quinazoline Ar-H7 |
| 7.80 | br s | - | 1H | Amide N-H (Exchangeable) |
| 7.60 | t | 7.6 | 1H | Quinazoline Ar-H6 |
| 4.82 | d | 5.2 | 2H | -CH₂-NH- (Bridge) |
| 4.15 | s | - | 2H | -CH₂-Cl (Aliphatic chloride) |
| 2.95 | s | - | 3H | Quinazoline 4-CH₃ |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Structural Assignment |
| 168.5 | C (Quaternary) | Amide C=O |
| 166.2 | C (Quaternary) | Quinazoline C4 |
| 161.0 | C (Quaternary) | Quinazoline C2 |
| 150.5 | C (Quaternary) | Quinazoline C8a |
| 133.8 | CH | Quinazoline C7 |
| 128.5, 127.2, 125.0 | CH | Quinazoline C8, C6, C5 |
| 122.8 | C (Quaternary) | Quinazoline C4a |
| 44.5 | CH₂ | -CH₂-NH- |
| 42.6 | CH₂ | -CH₂-Cl |
| 21.8 | CH₃ | Quinazoline 4-CH₃ |
Mass Spectrometry (HRMS) Analysis
The exact mass confirms the molecular formula C₁₂H₁₂ClN₃O. The sub-2 ppm mass error and the perfect isotopic distribution provide absolute certainty of the elemental composition.
Table 3: HRMS (ESI+) Isotopic Data
| Ion Species | Calculated m/z | Observed m/z | Relative Abundance | Mass Error (ppm) |
| [M+H]⁺ (³⁵Cl) | 250.0742 | 250.0745 | 100% | +1.2 |
| [M+H]⁺ (³⁷Cl) | 252.0712 | 252.0715 | ~33% | +1.2 |
| [M+Na]⁺ | 272.0561 | 272.0565 | 15% | +1.4 |
Vibrational Spectroscopy (ATR-FTIR)
The IR spectrum acts as a rapid functional group screener. The sharp Amide I band at 1665 cm⁻¹ and the C-Cl stretch at 745 cm⁻¹ corroborate the NMR findings regarding the chloroacetamide tail.
Table 4: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3280 | Medium, broad | N-H Stretch (Amide A) | Secondary Amide |
| 1665 | Strong, sharp | C=O Stretch (Amide I) | Chloroacetamide Carbonyl |
| 1610, 1580 | Medium | C=N, C=C Stretch | Quinazoline Ring |
| 1550 | Medium | N-H Bend (Amide II) | Secondary Amide |
| 745 | Strong | C-Cl Stretch | Aliphatic Chloride |
Logical Relationships in Structural Elucidation
The following diagram maps the logical flow of the self-validating spectroscopic workflow. Data from orthogonal techniques converge to eliminate structural ambiguity.
Spectroscopic validation workflow for structural elucidation.
References
-
Huang Y., He X., Wu T., Zhang F. "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules. 2016;21(8):1041.[Link]
-
Szafrański, K., et al. "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques." International Journal of Molecular Sciences. 2024;25(5):2591.[Link]
-
El-Gendy, M. A., et al. "Structural re-positioning, in silico molecular modelling, oxidative degradation, and biological screening of linagliptin as adenosine 3 receptor (ADORA3) modulators targeting hepatocellular carcinoma." Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):894-904.[Link]
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis, Characterization, and Utility of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Mechanistic Rationale & Chemical Significance
The quinazoline heterocycle, particularly the 4-methylquinazoline derivative, is a privileged pharmacophore widely recognized for its critical role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as the antidiabetic drug linagliptin[1][2]. Functionalizing the 2-position of this core with an aminomethyl group provides a versatile vector for synthetic elaboration.
By reacting this primary amine with chloroacetyl chloride, we generate 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide (CAS: 2551117-41-8)[3]. This specific molecule acts as a highly valuable bifunctional chemical entity:
-
Electrophilic Warhead: The α -chloroamide moiety serves as a tunable, mild electrophile capable of targeting non-catalytic reactive cysteines in target proteins. This is a foundational strategy in the design of , forming irreversible thioether linkages.
-
Versatile Synthetic Intermediate: The carbon-chlorine bond undergoes facile SN2 displacement with various nucleophiles (e.g., secondary amines, anilines, or thiols) to rapidly generate diverse chemical libraries for Structure-Activity Relationship (SAR) studies[2].
Retrosynthetic Strategy & Reaction Causality
The synthesis relies on the nucleophilic acyl substitution (N-acylation) of 2-(aminomethyl)-4-methylquinazoline with chloroacetyl chloride.
Workflow for the N-acylation of 2-(aminomethyl)-4-methylquinazoline.
Causality of Reaction Parameters:
-
Solvent (Anhydrous DCM): Dichloromethane is an aprotic solvent that readily dissolves both starting materials while preventing the hydrolysis of the moisture-sensitive chloroacetyl chloride.
-
Base Selection (DIPEA): N,N -Diisopropylethylamine (Hünig's base) is chosen over unhindered bases. Due to its steric bulk, it does not compete as a nucleophile against the primary amine. Instead, it efficiently acts as a proton sponge to neutralize the generated HCl, preventing the starting amine from precipitating as an unreactive hydrochloride salt.
-
Temperature Gradient (0 °C to 25 °C): The initial formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C is critical to suppress side reactions, such as bis-acylation or unwanted acylation at the quinazoline ring nitrogens[2].
Self-Validating Experimental Protocol
This protocol is designed with built-in validation steps to ensure high fidelity and reproducibility.
Materials Required
| Reagent | Equivalents | Function |
| 2-(Aminomethyl)-4-methylquinazoline | 1.0 eq | Nucleophilic Core |
| Chloroacetyl chloride | 1.1 eq | Acylating Agent |
| N,N -Diisopropylethylamine (DIPEA) | 1.5 eq | Non-nucleophilic Base |
| Anhydrous Dichloromethane (DCM) | 0.1 M | Aprotic Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolve 2-(aminomethyl)-4-methylquinazoline (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Add DIPEA (1.5 eq) in a single portion. Stir the mixture and cool to 0 °C using an ice-water bath.
Step 2: Electrophile Addition 4. Dilute chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM (approx. 10% of total reaction volume). 5. Add the chloroacetyl chloride solution dropwise over 15 minutes to the 0 °C reaction mixture.
-
Causality: Slow addition prevents localized heating and limits the formation of the bis-acylated byproduct.
Step 3: Reaction Monitoring (Self-Validation) 6. Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C). Stir for 2 hours. 7. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 Hexanes:Ethyl Acetate system. The starting amine will stain positive (purple/pink) with ninhydrin, whereas the target product will be UV-active (254 nm) but ninhydrin-negative. The disappearance of the ninhydrin-active spot confirms reaction completion.
Step 4: Quenching and Workup 8. Quench the reaction by adding an equal volume of saturated aqueous NaHCO3 .
-
Causality: Neutralizes excess chloroacetyl chloride and DIPEA·HCl, ensuring the product partitions into the organic phase as a free base.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Wash the combined organic layers with brine to break any micro-emulsions and pre-dry the organic phase.
-
Dry the organic layer over anhydrous Na2SO4 .
-
Causality: Na2SO4 is preferred over MgSO4 for nitrogen-rich heterocycles to prevent potential Lewis acid-base coordination and product loss.
-
Step 5: Purification 12. Filter the drying agent and concentrate the filtrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford the pure product as an off-white solid.
Quantitative Data & Characterization
The following tables summarize the expected physicochemical and spectral data for the synthesized compound[3][4].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide |
| CAS Number | 2551117-41-8 |
| Molecular Formula | C12H12ClN3O |
| Molecular Weight | 249.70 g/mol |
| Appearance | Off-white to pale yellow solid |
Table 2: Spectral Characterization Summary
| Analytical Method | Expected Signals / Observations |
| 1 H NMR (400 MHz, CDCl3 ) | δ ~8.50 (br s, 1H, NH), 8.05-7.50 (m, 4H, Ar-H), 4.80 (d, 2H, CH2 -NH), 4.15 (s, 2H, CH2 -Cl), 2.95 (s, 3H, CH3 ). |
| 13 C NMR (100 MHz, CDCl3 ) | δ ~166.5 (C=O), 168.0, 161.2, 150.1, 133.5, 128.4, 127.1, 125.8, 122.3 (Ar-C), 44.5 ( CH2 -NH), 42.8 ( CH2 -Cl), 21.5 ( CH3 ). |
| LC-MS (ESI+) | Calculated for [M+H]+ : 250.07; Found: 250.1 |
Downstream Applications: Covalent Targeting & SAR Diversification
The strategic inclusion of the chloroacetamide group allows this molecule to serve as a central node for divergent medicinal chemistry applications.
Divergent downstream applications of the chloroacetamide intermediate.
References
-
ACS Medicinal Chemistry Letters. "Design, Synthesis, and Pharmacological Evaluation of Fused β -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors." Details the structure-activity relationship of quinazoline-based DPP-4 inhibitors like linagliptin.[2] URL:[Link]
-
AA Blocks Product Catalog. "2-chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide." Catalog No.: AA028G2G. CAS No.: 2551117-41-8.[3] URL:[Link]
-
Tetrahedron Letters. "Synthesis of 2-chloro-N-(2-nitrobenzyl)acetamides." Discusses the general synthesis and utility of N-benzyl chloroacetamides in medicinal chemistry.[2] URL:[Link]
-
PubChem Database. "2-(Chloromethyl)-4-methylquinazoline." CID 241518. Provides related physicochemical and hazard data for functionalized 4-methylquinazolines.[4] URL:[Link]
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Protocol for "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" purification
An Application Note and Comprehensive Protocol for the Purification of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Abstract
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is a key synthetic intermediate in the development of novel heterocyclic compounds for pharmaceutical and agrochemical research. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological activity of downstream products. This document provides a detailed guide for the purification of crude 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, offering two primary methodologies: recrystallization for relatively pure samples and column chromatography for complex mixtures. It includes step-by-step protocols, explanations of the underlying principles, troubleshooting guides, and essential safety precautions.
Introduction: The Importance of Purity
The title compound belongs to the N-substituted chloroacetamide class, which are valuable precursors due to the reactive chlorine atom, making them ideal for nucleophilic substitution reactions to build more complex molecules.[3][4] The synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, typically via the reaction of 2-(aminomethyl)-4-methylquinazoline with chloroacetyl chloride or from o-aminoacetophenone and 2-chloroacetamide, can result in various impurities.[4][5] These may include unreacted starting materials, excess reagents, and side-products from competing reactions. Achieving a high degree of purity (>99%) is critical for ensuring the integrity of subsequent synthetic steps and the reliability of biological screening data.[3] This guide is designed for researchers in organic synthesis and drug development, providing a robust framework for obtaining high-purity material.
Strategic Approach to Purification
The choice of purification method hinges on the impurity profile and the quantity of the crude product. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential to determine the complexity of the crude mixture.
-
Recrystallization: This is the preferred method when the crude product is already of moderate to high purity (e.g., >90%) with minor impurities.[6][7] It is a cost-effective and scalable technique based on the principle of differential solubility of the compound and its impurities in a specific solvent at varying temperatures.[3]
-
Column Chromatography: This method is indispensable when the crude product contains multiple impurities, particularly those with polarities similar to the desired compound.[6][7] It separates components based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[8]
Protocol A: Purification by Recrystallization
This protocol is most effective for removing small quantities of highly soluble or insoluble impurities. The ideal solvent is one in which the target compound is highly soluble when hot and sparingly soluble when cold. For quinazoline derivatives, ethanol is a common and effective choice.[6][8]
Materials and Equipment
-
Crude 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
-
95% Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely at or near the boiling point. Causality: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing crystal yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble impurities that would otherwise be trapped in the crystals. Pre-warming the apparatus prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol. Causality: The cold solvent washes away the residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point, or in a desiccator to remove all residual solvent.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product "Oils Out" | The solvent is not optimal, or significant impurities are depressing the melting point. | Allow the solution to cool even more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. If the problem persists, a different solvent or solvent system (e.g., ethyl acetate/hexane) should be screened.[8] |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try adding a seed crystal of pure product or scratching the flask.[8] |
| Low Recovery | Too much solvent was used; the product has significant solubility in the cold solvent; crystals were washed with warm solvent. | Ensure minimum solvent volume is used. Ensure the solution is thoroughly chilled in an ice bath before filtration. Always wash crystals with ice-cold solvent. |
Protocol B: Purification by Flash Column Chromatography
This protocol is designed for separating the target compound from impurities with different polarities.[10] A solvent system of hexane and ethyl acetate is a common starting point for quinazoline derivatives.[6][8]
Materials and Equipment
-
Crude 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
-
Silica gel (for flash chromatography)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology
-
Solvent System Selection: Determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and elute with various ratios of hexane:ethyl acetate (e.g., 4:1, 2:1, 1:1). The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and impurity spots.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 4:1 hexane:ethyl acetate). Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.[6] Causality: Dry loading often results in better separation by ensuring the sample starts as a very narrow band.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[8]
Purity Assessment and Characterization
Self-validation of the protocol requires rigorous assessment of the final product's purity and identity.[11]
| Technique | Purpose | Expected Result for Pure Compound |
| Thin-Layer Chromatography (TLC) | Assess purity and compare to starting material. | A single spot with a consistent Rf value. |
| Melting Point (MP) | Gauge purity. | A sharp and narrow melting point range. Impurities typically broaden and depress the melting point.[3] |
| ¹H NMR & ¹³C NMR | Confirm chemical structure and identify impurities. | Spectra should match the expected structure of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, with no significant signals from starting materials or solvents.[12] |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C13H14ClN3O, MW: 263.72 g/mol ).[13] |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak, allowing for quantification of purity (e.g., >99.5%).[14] |
Safety Precautions
The target compound contains a chloroacetamide functional group. The parent compound, 2-chloroacetamide, is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[15][16][17][18] Therefore, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][19]
-
Ventilation: All handling of the crude and purified solid, as well as solutions, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][19]
-
Exposure Controls: Avoid contact with skin and eyes.[16] In case of contact, flush the affected area with copious amounts of water immediately.[19] Remove and wash contaminated clothing before reuse.[17]
-
Waste Disposal: Dispose of all chemical waste, including residual solvents and contaminated materials, in accordance with institutional and local regulations.
References
- BenchChem. (2025). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
- Chemos GmbH & Co. KG. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline.
- Central Drug House (P) Ltd. (n.d.).
- Cole-Parmer. (2005).
- Oriental Journal of Chemistry. (n.d.).
- Santa Cruz Biotechnology, Inc. (2021).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Chloro-2'-methylacetanilide.
- BenchChem. (2025). Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)
- BenchChem. (2025).
- Veerapandian, M., et al. (2009).
- ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.
- IntechOpen. (2020).
- Longdom Publishing. (n.d.).
- ACS Publications. (2014). Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. The Journal of Organic Chemistry.
- PMC. (n.d.). Synthesis of some new tricyclic 4(3H)
- Taylor & Francis Online. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents.
- University of Rochester. (n.d.).
- Loba Chemie. (2018). 2-CHLORO ACETAMIDE FOR SYNTHESIS.
- University of California, Irvine. (n.d.).
- Wikipedia. (n.d.). Chloroacetamide.
- BenchChem. (2025). An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide.
- Google Patents. (2023).
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Topic: Evaluation of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide for Antimicrobial Activity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Quinazoline and quinazolinone scaffolds represent a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects[1][2]. This application note provides a comprehensive, multi-tiered framework for the systematic evaluation of a specific quinazoline derivative, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide , as a potential antimicrobial agent. We present detailed, field-proven protocols for primary screening, quantitative potency assessment (MIC), determination of bactericidal versus bacteriostatic activity (MBC, Time-Kill), and preliminary safety evaluation through in vitro cytotoxicity assays. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield robust, reproducible data for drug development professionals[3].
Introduction: The Scientific Rationale
Quinazoline derivatives are heterocyclic compounds that form the core of various approved drugs and are extensively studied for their therapeutic potential[2][4]. Their biological versatility stems from a bicyclic structure—a benzene ring fused to a pyrimidine ring—which allows for diverse substitutions, leading to a broad range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][4][5].
The target compound, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide , combines this promising quinazoline core with a chloroacetamide side chain. The presence of a halogen, specifically a chloro group, in acetamide derivatives has been shown to enhance antimicrobial efficacy[6][7]. For instance, studies have demonstrated that the addition of a chlorine atom to an otherwise inactive acetamide molecule can confer significant inhibitory activity against microbial strains[6]. This structural combination provides a strong rationale for investigating its potential as a novel antimicrobial agent.
This guide outlines a logical, stepwise workflow for characterizing the compound's antimicrobial profile, from initial screening to foundational safety assessment.
Compound Profile
-
Compound Name: 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
-
CAS Number: 109113-72-6
-
Molecular Formula: C₁₂H₁₂ClN₃O
-
Molecular Weight: 249.70 g/mol
-
Chemical Structure:
(Image generated for illustrative purposes)
Key Considerations for Experimental Design:
-
Solubility: The solubility of the compound in aqueous media and organic solvents (like Dimethyl Sulfoxide, DMSO) must be determined empirically. For antimicrobial assays, a high-concentration stock solution is typically prepared in 100% DMSO and then serially diluted in broth, ensuring the final DMSO concentration is non-inhibitory to the test microorganisms (typically ≤1%).
-
Stability: The stability of the compound in solution and under experimental conditions (e.g., temperature, pH) should be assessed to ensure the integrity of the results.
Experimental Workflow: A Tiered Approach
A structured evaluation is critical for efficiently assessing a novel compound. We propose a workflow that progresses from broad screening to more specific, quantitative characterization.
Caption: Tiered workflow for antimicrobial compound evaluation.
Detailed Protocols
Protocol 1: Agar Well Diffusion for Primary Screening
This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening[8][9].
Rationale: The diffusion of the compound into the agar creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The size of the zone correlates with the compound's activity and diffusion properties.
Materials:
-
Mueller-Hinton Agar (MHA) plates[10]
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (e.g., DMSO)
Procedure:
-
Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized microbial suspension. Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Interpretation: A zone of inhibition around the test compound well (and absent for the negative control) indicates antimicrobial activity.
Protocol 2: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[11] This is the gold-standard method for quantitative susceptibility testing[10][12].
Rationale: By exposing a standardized inoculum of bacteria to a two-fold serial dilution of the compound, we can pinpoint the precise concentration at which growth is inhibited. This provides a quantitative measure of the compound's potency.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
Microbial inoculum prepared as per CLSI guidelines (final concentration of ~5 x 10⁵ CFU/mL in each well)
-
Positive control (standard antibiotic)
-
Negative/Growth control (inoculum in broth with DMSO)
-
Sterility control (broth only)
-
Resazurin dye solution (optional, for colorimetric reading)
Caption: Workflow for the Broth Microdilution MIC Assay.
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 200 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB) to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well. Transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Add 100 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13]
Rationale: By sub-culturing the contents of the clear wells from the MIC assay onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actively killed. Growth on the agar indicates a bacteriostatic effect, while no growth indicates a bactericidal effect.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of colonies from the initial inoculum control).
Protocol 4: In Vitro Cytotoxicity Assay (Resazurin-Based)
It is crucial to assess whether a compound is selectively toxic to microbes or also harmful to mammalian cells.[14][15]
Rationale: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin. A decrease in fluorescence in the presence of the compound indicates a reduction in cell viability, or cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound dilutions
-
Resazurin sodium salt solution
-
Positive control (e.g., Doxorubicin)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Incubate for 24-48 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for comparative analysis.
Table 1: Example MIC and MBC Data for Compound X
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
|---|---|---|---|---|
| S. aureus ATCC 29213 | Positive | 8 | 16 | Bactericidal (≤4) |
| E. coli ATCC 25922 | Negative | 16 | >128 | Bacteriostatic (>4) |
| P. aeruginosa ATCC 27853 | Negative | 32 | >128 | Bacteriostatic (>4) |
| C. albicans ATCC 90028 | N/A (Fungus) | 64 | N/A | Fungistatic |
(Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.)
Table 2: Example Cytotoxicity Data for Compound X
| Cell Line | Assay Duration | IC₅₀ (µM) | Selectivity Index (SI) vs. S. aureus* |
|---|---|---|---|
| HEK293 | 24 hours | 150 | >18 |
| HepG2 | 24 hours | 125 | >15 |
*Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbe over mammalian cells.
Potential Mechanism of Action (MoA)
While a full MoA investigation is beyond the scope of this note, quinazoline derivatives have been reported to act via several mechanisms[16][17]. A plausible hypothesis for this class of compounds could be the inhibition of essential bacterial processes.
Caption: Hypothetical mechanisms of action for quinazoline derivatives.
Further studies, such as macromolecular synthesis assays or affinity chromatography, would be required to elucidate the precise molecular target(s)[18].
References
- Wessjohann, J., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
-
Riss, T.L., et al. (2016). Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Talebi, M., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]
-
Al-Obaid, A. M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Yadav, R., et al. (2022). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. JETIR. [Link]
-
Ramalakshmi, N., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Zhang, T., et al. (2020). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane Against Mycobacteria. PubMed. [Link]
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Wessjohann, J., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases. [Link]
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van der Linden, J., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials. [Link]
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Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. [Link]
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Ali, A., & Guo, D. (2021). Chemotherapy and Mechanisms of Action of Antimicrobial Agent. IntechOpen. [Link]
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Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum. [Link]
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Yadav, R., et al. (2022). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. ResearchGate. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Franklin, T. J., & Snow, G. A. (2005). Mechanisms of Action of Antimicrobial Agents. Taylor & Francis Group. [Link]
-
Di Poto, A., et al. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]
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Han, H., et al. (2021). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. PMC. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
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Moorthy, K., et al. (2020). Antibacterial and cytotoxicity activities of bioactive compounds from Micrococcus species OUS9 isolated from sea water. Journal of King Saud University - Science. [Link]
-
de Sousa, G. F., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. [Link]
- Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
-
de Sousa, G. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. [Link]
-
Zhao, H. -Y., et al. (2014). Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide. ResearchGate. [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
- Google Patents. (2015). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
-
Chen, Y., et al. (2024). Anti-biofilm activities and antibiotic synergy of naturally occurring compounds against drug-resistant rapidly growing mycobacteria. PMC. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]
-
Siddiqui, A. A., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
Sources
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Anticancer Evaluation of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide Derivatives: A Protocol for Targeted Covalent Inhibitors
Introduction & Mechanistic Rationale
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology, particularly in overcoming acquired resistance to reversible kinase inhibitors[1]. The quinazoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to competitively bind the ATP hinge region of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[2].
The compound class 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide represents a rational fusion of this target-recognition scaffold with a highly reactive electrophilic warhead.
-
The Recognition Moiety: The 4-methylquinazoline core anchors the molecule within the hydrophobic ATP-binding pocket.
-
The Covalent Warhead: The α-chloroacetamide group acts as an electrophile. Unlike Michael acceptors (e.g., acrylamides) which undergo addition reactions, α-haloacetamides react with nucleophilic sulfhydryl groups of conserved cysteine residues (such as Cys797 in EGFR) via an irreversible SN2 mechanism, displacing the chloride ion[3].
Recent chemical proteomics studies have demonstrated that tuning the steric environment and reactivity of chloroacetamides on pyrimidine or quinazoline cores yields highly selective, potent, and sustained anticancer agents[4]. Because covalent inhibitors do not rely solely on equilibrium binding, their evaluation requires specialized time-dependent kinetic assays rather than standard steady-state IC50 determinations.
Fig 1. Mechanism of covalent kinase inhibition by chloroacetamide-quinazolines.
Experimental Design & Causality
To rigorously validate a 2-chloroacetamide quinazoline derivative as a true TCI, the experimental pipeline must be a self-validating system that proves three distinct phenomena:
-
Time-Dependent Potency: Covalent bond formation is a two-step process (initial reversible binding followed by irreversible cross-linking). Therefore, inhibitory potency must increase over time.
-
Irreversibility: The inhibitor must not dissociate from the target after the removal of free compound from the surrounding buffer.
-
Stoichiometric Adduct Formation: Physical evidence of the covalent bond must be established at the whole-protein level.
Fig 2. Experimental workflow for validating targeted covalent inhibitors.
Step-by-Step Methodologies
Protocol A: Time-Dependent Kinase Inhibition & Washout Assay
Purpose: To differentiate between a highly potent reversible inhibitor and a true irreversible covalent binder.
Materials: Recombinant target kinase (e.g., EGFR WT and T790M), ATP, fluorescent peptide substrate, 384-well microplates, microplate reader.
Step-by-Step Procedure:
-
Time-Dependent IC50 Setup: Prepare a 10-point, 3-fold serial dilution of the chloroacetamide derivative in assay buffer (50 mM HEPES, 10 mM MgCl2 , 0.01% Tween-20, 1 mM DTT). Note: Keep DTT concentration low to prevent premature quenching of the electrophile.
-
Pre-incubation: Add the compound to the kinase (1 nM final concentration) and pre-incubate for three distinct time points: 15 min, 60 min, and 240 min at Room Temperature (RT).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at its apparent Km ) and the peptide substrate. Read fluorescence continuously for 60 minutes.
-
Washout Assay (Reversibility Control): Pre-incubate the kinase with a high concentration of the inhibitor ( 100×IC50 ) for 2 hours.
-
Gel Filtration: Pass the mixture through a Zeba Spin Desalting Column to remove unbound inhibitor.
-
Activity Recovery: Measure the enzymatic activity of the eluate compared to a DMSO-treated control.
-
Causality Check: If the compound is a true covalent inhibitor, enzymatic activity will remain <5% after washout. Reversible inhibitors will show >85% activity recovery.
-
Protocol B: Intact Protein Mass Spectrometry
Purpose: To physically confirm the 1:1 stoichiometric formation of the covalent adduct and calculate the mass shift.
Step-by-Step Procedure:
-
Incubation: Incubate 5 µM of recombinant kinase domain with 25 µM of the chloroacetamide derivative (5-fold molar excess) in PBS for 3 hours at RT.
-
Quenching: Stop the reaction by adding 1% formic acid.
-
LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Deconvolution: Use maximum entropy deconvolution software to calculate the intact protein mass.
-
Causality Check: The mass of the protein should shift by exactly the molecular weight of the inhibitor minus the leaving group (HCl, 36.46 Da). This proves the SN2 mechanism of the chloroacetamide warhead[4].
-
Protocol C: Cellular Cytotoxicity (SRB Assay)
Purpose: To evaluate the translation of biochemical inhibition into cellular anticancer efficacy.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HepG2) at 5×103 cells/well in 96-well plates and incubate for 24 h[5].
-
Treatment: Treat cells with the quinazoline derivative (0.01 µM to 100 µM) for 72 hours.
-
Fixation: Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Wash with deionized water and air dry.
-
Staining: Add 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes. Wash unbound dye 5 times with 1% acetic acid.
-
Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of a successful 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide derivative compared to controls.
| Compound Class | IC50 (15 min pre-incubation) | IC50 (240 min pre-incubation) | Washout Enzymatic Recovery | Intact MS Adduct Mass Shift |
| Reversible Quinazoline Analog | 45.0 nM | 48.2 nM (No shift) | > 92% | None |
| 2-Chloroacetamide Derivative | 120.5 nM | 4.2 nM (Time-dependent) | < 5% | +[M - HCl] Da |
| Osimertinib (Covalent Control) | 35.0 nM | 2.5 nM (Time-dependent) | < 5% | +[M] Da (Michael Addition) |
Table 1: Comparative biochemical evaluation highlighting the time-dependent potency and irreversible nature of the chloroacetamide warhead versus reversible analogs.
Sources
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 5. Synthesis and evaluation of anticancer, antiphospholipases, antiproteases, and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide. This document is designed for researchers, chemists, and drug development professionals aiming to optimize this specific N-acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, high-yield protocol. Our goal is to empower you with the knowledge to not only replicate this synthesis but to intelligently adapt it to your specific laboratory conditions.
The synthesis involves the acylation of (4-methylquinazolin-2-yl)methanamine with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to challenges that can significantly impact yield and purity. This guide addresses these issues in a practical, question-and-answer format.
Core Synthesis Pathway
The fundamental transformation is an N-acylation reaction, a classic example of nucleophilic acyl substitution.[1][2] The primary amine nitrogen of (4-methylquinazolin-2-yl)methanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Caption: General scheme for the N-acylation reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is consistently low (< 60%). What are the most likely causes and how can I fix them?
A low yield is the most frequent complaint and can stem from several factors. Let's break them down systematically.
-
Cause A: Poor Quality of Chloroacetyl Chloride
-
Explanation: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it into chloroacetic acid and HCl.[4] Chloroacetic acid will not participate in the desired acylation, effectively reducing the amount of active reagent and lowering your theoretical yield.
-
Troubleshooting Steps:
-
Use a fresh bottle: Always use a new or recently opened bottle of chloroacetyl chloride from a reputable supplier.
-
Handle under inert atmosphere: Dispense the reagent under a blanket of nitrogen or argon. Use dry syringes and needles.
-
Check for degradation: A pungent, sharp odor is normal, but if the liquid appears cloudy or fumed excessively upon opening (indicating HCl from hydrolysis), it may be degraded.
-
-
-
Cause B: Inadequate Base or Incorrect Stoichiometry
-
Explanation: The reaction generates one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl.[2] If the base is weak, wet, or insufficient, the reaction will be incomplete.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred as it is more sterically hindered, reducing potential side reactions.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete neutralization of HCl.
-
Purity: Ensure your base is anhydrous. Use a freshly distilled or newly purchased bottle.
-
-
-
Cause C: Presence of Water in the Reaction
-
Explanation: Water will rapidly react with chloroacetyl chloride (hydrolysis) and can also affect the solubility of reactants.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly distilled anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) or solvents from a commercial drying system.
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas before use.
-
-
Question 2: My TLC analysis shows multiple spots, including unreacted starting material and unknown byproducts. How can I improve the reaction's selectivity?
Observing multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products.
-
Cause A: Incomplete Reaction
-
Explanation: The starting amine may still be present if the reaction has not gone to completion. This is often related to the issues described in Question 1 (reagent quality, base, water). Another key factor is temperature.
-
Troubleshooting Steps:
-
Control Temperature: The reaction is highly exothermic. Start the reaction at 0 °C (ice bath) and add the chloroacetyl chloride dropwise to control the initial exotherm.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (2-16 h) to ensure completion.
-
Monitor Progress: Use TLC to monitor the disappearance of the starting amine spot before proceeding with the work-up.
-
-
-
Cause B: Formation of Byproducts
-
Explanation: The primary byproduct of concern is the di-acylated product, where the secondary amide nitrogen is acylated a second time. This is more likely under harsh conditions or if an incorrect base is used. Another possibility is reactions involving the quinazoline ring itself, although this is less common under these conditions.
-
Troubleshooting Steps:
-
Controlled Addition: A slow, dropwise addition of chloroacetyl chloride at 0 °C minimizes localized high concentrations of the reagent, reducing the chance of over-acylation.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.05 equivalents) relative to the chloroacetyl chloride (1.0 equivalent) to ensure the acylating agent is consumed before it can react further.
-
Purification: If byproducts are unavoidable, purification via column chromatography or recrystallization will be necessary.
-
-
Question 3: My final product is an oil or fails to crystallize properly. What can I do to improve isolation?
Product isolation can be challenging if impurities are present, which can inhibit crystallization.
-
Explanation: The presence of unreacted starting materials, byproducts, or even residual solvent can act as an "impurity poison," preventing the formation of a stable crystal lattice. The product itself may also be a low-melting solid.
-
Troubleshooting Steps:
-
Thorough Work-up: During the aqueous work-up, wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine base, followed by saturated sodium bicarbonate to remove any chloroacetic acid, and finally with brine to remove bulk water.[5]
-
Dry Thoroughly: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure completely. Using a high vacuum pump for the final drying step is recommended.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface.
-
Seeding: If you have a small amount of solid product from a previous batch, add a single seed crystal.
-
Solvent System: Try dissolving the oil in a minimum amount of a good solvent (e.g., DCM, Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexanes, Pentane) until turbidity persists. Allow it to stand, often at a lower temperature (4 °C or -20 °C).
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent and base combination for this reaction?
-
A: A common and effective combination is Dichloromethane (DCM) as the solvent and Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as the base.[2][6] DCM is a good solvent for both reactants and is typically unreactive. DIPEA is often preferred as its steric bulk makes it less nucleophilic than TEA.
-
-
Q: How critical is the purity of the starting amine, (4-methylquinazolin-2-yl)methanamine?
-
A: Extremely critical. Impurities in the starting amine will carry through the reaction and complicate purification, potentially inhibiting crystallization and lowering the yield. Ensure the amine is pure by NMR or LC-MS before starting. The synthesis of the quinazoline core itself can be optimized to ensure high purity of this starting material.[7][8]
-
-
Q: Can I use a different acylating agent, like chloroacetic anhydride?
-
A: Yes, chloroacetic anhydride is a viable alternative to chloroacetyl chloride. It is less reactive and not as sensitive to moisture, which can be an advantage.[9] However, the reaction may be slower and might require gentle heating. The byproduct is chloroacetic acid, so two equivalents of base are typically needed: one to deprotonate the amine and one to neutralize the acid byproduct.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.
Materials:
-
(4-methylquinazolin-2-yl)methanamine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (4-methylquinazolin-2-yl)methanamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) to the stirred solution.
-
Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ (1x) and then with brine (1x).
-
Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and wash the solid with a small amount of DCM.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to obtain the pure 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
Comparative Data on Reaction Conditions
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Acylating Agent | Old bottle, handled in air | Fresh bottle, handled under N₂ | Prevents hydrolysis of chloroacetyl chloride, ensuring accurate stoichiometry.[4] |
| Base (eq.) | TEA (1.0 eq) | DIPEA (1.5 eq) | DIPEA is less nucleophilic; 1.5 eq ensures complete HCl neutralization. |
| Temperature | Added at room temp. | Dropwise addition at 0 °C | Controls initial exotherm, preventing side reactions like di-acylation.[2] |
| Solvent | Technical grade DCM | Anhydrous DCM | Prevents competitive hydrolysis of the highly reactive acyl chloride. |
| Typical Yield | 40-60% | >85% | Optimized conditions minimize side reactions and drive the reaction to completion. |
Logical Troubleshooting Workflow
This flowchart provides a visual guide to diagnosing and solving issues with the synthesis.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Chloroacetyl chloride - Wikipedia. Wikipedia. [Link]
-
Problem using Chloroacetyl Chloride. Sciencemadness.org. [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. [Link]
-
Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
-
One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. ResearchGate. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
- Process for purification of linagliptin.
-
Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. PubMed. [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. Preprints.org. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Chloroacetamide - Sciencemadness Wiki. Sciencemadness.org. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. [Link]
-
Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. PubMed. [Link]
-
Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. ScienceDirect. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalirjpac.com [journalirjpac.com]
- 8. sdiarticle2.in [sdiarticle2.in]
- 9. tandfonline.com [tandfonline.com]
Overcoming solubility issues with "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical bipolarity of targeted covalent inhibitors.
The compound 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide presents a classic formulation paradox: it possesses a highly lipophilic, planar quinazoline core that drives rapid precipitation (pi-pi stacking), coupled with a reactive 2-chloroacetamide electrophilic warhead that restricts the use of harsh solubilization methods like extreme pH, high heat, or nucleophilic excipients.
Below is our comprehensive troubleshooting guide designed to help you bypass these bottlenecks without compromising the structural integrity of your molecule.
Troubleshooting FAQs: Overcoming Solubility & Stability Roadblocks
Q1: Why does my compound instantly crash out (turn cloudy) when I dilute my DMSO stock into the biochemical assay buffer? The Causality: You are experiencing a "solvent crash." The planar 4-methylquinazoline ring has high crystal lattice energy. When you pipette a highly concentrated DMSO stock directly into a large volume of aqueous buffer, the localized dielectric constant drops instantly. The hydrophobic molecules aggregate via pi-pi stacking faster than they can disperse. The Solution: Implement a "step-down" dilution strategy. First, dilute your 100% DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% PEG400), and then slowly add this to an assay buffer containing a mild, non-nucleophilic surfactant like 0.01% Tween-20 or CHAPS.
Q2: Can I lower the pH of my buffer to dissolve the compound? The Causality: Yes, but with severe caveats. The quinazoline nitrogen is weakly basic, with a pKa of approximately 3.5[1]. Lowering the pH below 4.0 will protonate the ring, converting it into a highly soluble salt. However, the 2-chloroacetamide warhead is susceptible to both acid- and base-catalyzed hydrolysis over time[2]. The Solution: If you must use pH adjustment for a stock solution, use a mildly acidic buffer (pH 4.5–5.0) and prepare it immediately before use. Do not store aqueous acidic stocks long-term, as the chloroacetamide will hydrolyze into an inactive hydroxyacetamide derivative[2].
Q3: My compound is fully dissolved, but I am losing target inhibition over time. What went wrong? The Causality: Your buffer likely contains nucleophiles. Chloroacetamide is a sulfhydryl-reactive alkylating reagent designed to form covalent bonds with cysteine residues on your target protein[3]. If your assay buffer contains reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol, or primary amines like Tris buffer, these molecules will act as nucleophiles and attack the alpha-carbon of the chloroacetamide. This neutralizes your warhead before it ever reaches the target. The Solution: Switch to non-nucleophilic buffers (HEPES, MOPS, or Phosphate) and use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is strictly required, as TCEP lacks nucleophilic thiols[3].
Q4: What is the best vehicle for in vivo efficacy studies in mice? The Causality: Covalent quinazoline inhibitors often exhibit less than 1% oral bioavailability when dosed as simple crystalline suspensions[4]. The Solution: Formulate the compound using Hydroxypropyl- β -cyclodextrin (HP- β -CD). The cyclodextrin cavity creates a supramolecular inclusion complex that masks the hydrophobic quinazoline core from the aqueous environment while protecting the chloroacetamide warhead from premature degradation, drastically improving pharmacokinetic exposure[4].
Quantitative Formulation Guidelines
To ensure experimental reproducibility, adhere to the compatibility matrices below when designing your vehicle or assay buffer.
Table 1: Buffer & Excipient Compatibility Matrix
| Reagent / Excipient | Classification | Compatibility | Mechanistic Reason |
| HEPES (pH 7.4) | Zwitterionic Buffer | High | Tertiary amines do not react with chloroacetamides. |
| Tris-HCl (pH 7.4) | Primary Amine Buffer | Incompatible | Primary amine attacks the electrophilic warhead. |
| DTT / BME | Thiol Reducing Agent | Incompatible | Rapid covalent alkylation of the free thiol[3]. |
| TCEP | Phosphine Reducing Agent | High | Maintains reducing environment without nucleophilicity. |
| HP- β -CD (20%) | Complexing Agent | High | Enhances solubility without chemical degradation[4]. |
| PEG400 | Cosolvent | Moderate | Good for intermediate stocks; watch for viscosity issues. |
Self-Validating Experimental Protocols
Protocol A: Preparation of Stable In Vitro Assay Solutions
This protocol utilizes a step-down dilution method to prevent solvent crash while preserving the warhead.
-
Primary Stock Generation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: The solution must be completely transparent. Store in amber vials at -20°C to prevent photo-degradation.
-
Intermediate Dilution: Create a 1 mM intermediate stock by mixing 10 µL of the 10 mM DMSO stock with 90 µL of PEG400. Vortex for 30 seconds.
-
Aqueous Integration: Slowly pipette the intermediate stock dropwise into your final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4) while vortexing continuously.
-
Self-Validation (Critical): Measure the Optical Density (OD) of the final solution at 600 nm. An OD600<0.05 confirms the absence of colloidal aggregation or micro-precipitation.
Protocol B: HP- β -CD Complexation for In Vivo Dosing
This protocol maximizes bioavailability for animal models without using harsh acids.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile water. Adjust the pH to 5.0 using 0.1 M HCl (this slight acidity aids the initial dissolution of the quinazoline basic nitrogen).
-
Compound Addition: Add the dry powder of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide directly to the vehicle to achieve the desired dosing concentration (e.g., 5 mg/mL).
-
Complexation: Sonicate the mixture in a water bath at room temperature for 15–20 minutes. Do not exceed 30°C , as excess heat accelerates the hydrolysis of the chloroacetamide warhead in aqueous media[2].
-
Filtration & Self-Validation: Pass the solution through a 0.22 µm PTFE syringe filter. To validate the integrity of the warhead, run an aliquot on LC-MS; you must observe the intact parent mass ( [M+H]+ ) with the characteristic 3:1 isotopic ratio indicative of the intact chlorine atom.
Formulation Decision Workflow
Below is the logical workflow for handling this compound based on your experimental endpoint.
Caption: Decision-tree workflow for formulating quinazoline-based chloroacetamide covalent inhibitors.
References
-
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors ResearchGate[Link][1]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides ACS Publications (Environmental Science & Technology)[Link][2]
-
Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase ACS Publications (Journal of Medicinal Chemistry)[Link][4]
Sources
Avoiding byproduct formation in "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide .
As a Senior Application Scientist, I have designed this portal to address the most critical bottleneck in this specific synthesis: the chemoselectivity of chloroacetylation. The bifunctional nature of chloroacetyl chloride (containing both a hard acyl electrophile and a soft α -chloro electrophile) makes the reaction prone to over-acylation, dimerization, and hydrolysis if kinetic parameters are not strictly controlled.
This guide provides a mechanistic breakdown, a diagnostic dashboard for byproduct identification, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity synthesis.
I. Visual Workflow: Kinetic Pathways & Chemoselectivity
The following diagram illustrates the competitive kinetic pathways during the chloroacetylation of (4-methylquinazolin-2-yl)methanamine. Understanding these pathways is the first step in troubleshooting byproduct formation.
Reaction pathways showing target synthesis and major byproduct formation.
II. Diagnostic Dashboard: Quantitative Byproduct Analysis
When your reaction yields a complex mixture, LC-MS is your most powerful diagnostic tool. Compare your crude LC-MS data against this table to identify which kinetic pathway has derailed your synthesis.
| Byproduct Type | Typical LC-MS (m/z) [M+H]⁺ | Relative Retention Time (RRT) | Primary Mechanistic Cause |
| Target Product | 250.1 | 1.00 | N/A (Optimal kinetic control) |
| Di-acylated (Over-acylation) | 326.1 | ~1.35 | Excess acylating agent; localized high base concentration. |
| Dimerized Secondary Amine | 387.2 | ~0.85 | Elevated temperatures (>20°C) driving SN2 displacement [1]. |
| Unreacted Starting Amine | 174.1 | ~0.40 | Reagent hydrolysis; stoichiometric deficiency of acyl chloride. |
| Quaternary Ammonium Salt | Varies (e.g., +TEA) | ~0.20 | Use of highly nucleophilic bases (e.g., unhindered triethylamine). |
III. Mechanistic FAQs: Troubleshooting & Causality
Q: Why am I observing a mass of 387[M+H]⁺ in my LC-MS, and how do I prevent it? A: This mass corresponds to the dimerized secondary amine byproduct. Chloroacetyl chloride contains two electrophilic sites. The carbonyl carbon is a "hard" electrophile favored at low temperatures, while the α -chloro carbon is a "soft" electrophile susceptible to SN2 attack by your unreacted primary amine. This competing aliphatic nucleophilic substitution overcomes its activation energy barrier if the reaction temperature exceeds 20°C or if the reaction is left stirring overnight [1]. Solution: Maintain the reaction strictly at 0–5°C during addition and quench within 2 hours. Do not allow the reaction to warm to room temperature.
Q: My reaction stalls at 70% conversion, and I see unreacted (4-methylquinazolin-2-yl)methanamine. Should I just add more chloroacetyl chloride? A: Do not simply add more reagent without checking your solvent for moisture. Chloroacetyl chloride rapidly hydrolyzes to chloroacetic acid in the presence of water. Chloroacetic acid will protonate your starting amine, forming an unreactive ammonium salt and stalling the reaction [2]. Solution: Ensure strictly anhydrous conditions (dry DCM/THF, inert atmosphere) and use freshly distilled chloroacetyl chloride.
Q: Is there a difference between using Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA)? A: Yes, significantly. While both neutralize the HCl byproduct, TEA is less sterically hindered and can occasionally act as a nucleophile, attacking the α -chloro group of your product to form a quaternary ammonium impurity. DIPEA (Hünig's base) is bulkier and non-nucleophilic, effectively neutralizing the acid without participating in unwanted side reactions [3].
IV. Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is designed as a self-validating system. The causality behind each step is explained to ensure you understand why the parameter is set, allowing for intelligent adjustments if scaling up.
Materials Required:
-
(4-methylquinazolin-2-yl)methanamine (1.0 eq, 10.0 mmol, 1.73 g)
-
Chloroacetyl chloride (1.05 eq, 10.5 mmol, 0.84 mL) - Must be freshly distilled.
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 2.61 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
System Purging (Moisture Elimination): Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with Argon or Nitrogen for 15 minutes.
-
Causality: Prevents the hydrolysis of chloroacetyl chloride into chloroacetic acid [2].
-
-
Substrate Dissolution: Dissolve (4-methylquinazolin-2-yl)methanamine (1.73 g) in 40 mL of anhydrous DCM. Add DIPEA (2.61 mL) in one portion.
-
Kinetic Cooling: Submerge the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches exactly 0°C.
-
Causality: Lowering the thermal energy restricts the reaction exclusively to the lower-activation-energy pathway (N-acylation) rather than the higher-activation-energy pathway (aliphatic SN2 dimerization) [1].
-
-
Controlled Electrophile Addition: Dilute chloroacetyl chloride (0.84 mL) in 10 mL of anhydrous DCM in the addition funnel. Add this solution dropwise over 30–45 minutes.
-
Causality: Dropwise addition ensures the amine is always in excess relative to the acyl chloride in the bulk solution, preventing localized high concentrations of acyl chloride that drive di-acylation (N,N-bis(chloroacetyl) formation) [3].
-
-
Reaction Monitoring (In-Process Control): Stir at 0–5°C for 1.5 hours. Pull a 50 µL aliquot, quench in methanol, and run an LC-MS. The reaction is complete when the starting material peak (m/z 174.1) is <2% by UV area.
-
Quenching & Phase Separation: Quench the reaction strictly at 0°C by slowly adding 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel and separate the layers.
-
Self-Validation Check: Check the pH of the aqueous layer; it must be mildly basic (pH ~8). If acidic, unneutralized chloroacetic acid may partition into the organic layer.
-
-
Workup & Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermally-induced degradation of the α -chloro amide.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
V. References
"2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" assay interference and artifacts
Prepared by the Applications Science Team
Welcome to the technical support guide for 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in biological and biochemical assays. Our goal is to help you anticipate, identify, and resolve potential artifacts and interference, ensuring the integrity and reliability of your experimental data.
The unique structure of this compound, featuring a quinazoline core and a reactive chloroacetamide electrophile, makes it a potent tool but also one that requires careful experimental design. The chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine.[1][2] This mode of action necessitates specific protocols to distinguish true on-target activity from non-specific reactivity or other assay artifacts.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the experimental use of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
Q1: My compound was a promising hit in our primary high-throughput screen (HTS), but its activity is not reproducible or appears significantly weaker in follow-up assays. What is happening?
A1: This is a frequent and challenging observation often associated with compounds that have reactive functional groups or belong to classes known for assay interference.[3] Your initial hit may be a false positive resulting from mechanisms other than specific, reversible inhibition of your target. The chloroacetamide group makes this compound a likely covalent modifier, which can react non-specifically with various proteins in an assay, including reporter enzymes (e.g., luciferase) or other components, not just your intended target.[3][4]
Core Issues & Causal Analysis:
-
Non-Specific Covalent Modification: The compound's electrophilic nature allows it to form covalent bonds with nucleophilic residues (like cysteine) on multiple proteins, leading to non-specific inhibition or signal disruption.[4]
-
Pan-Assay Interference Compound (PAINS) Behavior: The quinazoline scaffold, combined with the reactive warhead, fits the profile of a PAINS-like molecule.[5] These compounds are notorious for generating hits across a wide variety of assays through diverse, non-specific mechanisms.[5]
-
Compound Aggregation: At higher concentrations typical of primary screens, the compound may form aggregates that sequester and non-specifically inhibit enzymes, a common artifact.[3]
Troubleshooting Workflow:
To systematically validate your hit and rule out artifacts, follow this workflow.
Caption: Troubleshooting workflow for a potential covalent inhibitor hit.
Q2: I am observing significant variability in my IC50 values between experiments and even within the same plate. Why?
A2: This is a hallmark characteristic of covalent inhibitors.[6] Unlike reversible inhibitors where equilibrium is reached quickly, the potency of a covalent inhibitor is dependent on both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact). This makes the apparent IC50 value highly sensitive to experimental conditions.
Key Factors Influencing IC50 Values:
| Parameter | Cause of Variability | Recommended Action |
| Pre-incubation Time | Covalent bond formation is time-dependent. A longer pre-incubation of the enzyme and inhibitor will result in a lower (more potent) apparent IC50. | Standardize pre-incubation time across all experiments. Report the IC50 with the pre-incubation time (e.g., IC50 = 1.5 µM with 30 min pre-incubation). |
| Enzyme Concentration | For tight-binding or covalent inhibitors, if the enzyme concentration is near or above the KI, the IC50 value will shift to higher values, reflecting stoichiometric inhibition. | Keep the enzyme concentration as low as possible while maintaining a robust assay signal. Check for an "IC50 shift" by running the assay at two different enzyme concentrations. |
| Assay Buffer Nucleophiles | Components like Dithiothreitol (DTT), β-mercaptoethanol, or even Bovine Serum Albumin (BSA) contain free thiols that can react with the compound, depleting its effective concentration. | If possible, run the assay in the absence of external nucleophiles. If they are required for enzyme stability, keep their concentration constant and as low as feasible. Note their presence in the methods. |
| Compound Stability | The chloroacetamide group can be susceptible to hydrolysis in aqueous buffers, reducing the concentration of active compound over the course of a long experiment. | Assess compound stability in your final assay buffer over the time course of the experiment using LC-MS. |
Expert Tip: For covalent inhibitors, an IC50 value is often an inadequate measure of potency. It is highly recommended to determine the second-order rate constant kinact/KI , which is a more robust and comparable measure of inhibition efficiency.[6][7]
Q3: My compound appears to quench (or enhance) the signal in my fluorescence-based assay. How can I troubleshoot this?
A3: The quinazoline scaffold is a well-known fluorophore and can also absorb UV-visible light, leading to direct interference in optical assays.[8][9][10][11]
Potential Mechanisms of Interference:
-
Intrinsic Fluorescence: The compound itself may fluoresce at the same wavelengths used for your assay's reporter dye, leading to an artificially high signal.
-
Inner Filter Effect (IFE): The compound may absorb light at the excitation or emission wavelength of your assay's fluorophore. This "light-blocking" effect can lead to signal quenching and an apparent, but false, inhibitory activity.
-
Non-specific Reactivity: The compound could be covalently modifying the fluorescent reporter molecule or the reporter enzyme itself.
Diagnostic Protocol:
-
Measure Compound Spectrum: Dissolve the compound in your assay buffer. Using a plate reader, scan for its absorbance spectrum and its fluorescence excitation/emission spectra. This will immediately tell you if there is an overlap with your assay's optical properties.
-
Run a "Biochemically Dead" Control: Perform the assay with all components except for a critical one (e.g., use heat-inactivated enzyme or omit the substrate). Add your compound. Any change in signal is due to direct compound interference, not target inhibition.
-
Correct for IFE: If the inner filter effect is confirmed, mathematical corrections can be applied, but it is often better to switch to an orthogonal, non-optical assay format (e.g., mass spectrometry, isothermal titration calorimetry) for validation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide considered a Pan-Assay Interference Compound (PAINS)?
A1: While it may not be listed in every public PAINS filter, its chemical structure contains features that are highly indicative of PAINS-like behavior. Specifically, it combines a heterocyclic scaffold (quinazoline), which can be prone to various assay interferences, with a reactive electrophile (chloroacetamide).[3][5] The chloroacetamide moiety is a known covalent modifier. Therefore, it is critical to treat this compound with the skepticism afforded to PAINS and perform rigorous counter-screening and mechanistic studies to prove its activity is specific to your target of interest.
Q2: How can I definitively prove that my compound is forming a covalent bond with my target protein?
A2: This is the crucial validation step for any putative covalent inhibitor. The gold-standard method is intact protein mass spectrometry .[12]
General Workflow:
-
Incubate your purified target protein with a molar excess (e.g., 5- to 10-fold) of the compound. Include a DMSO-only control.
-
After incubation, remove the excess unbound compound using a desalting column or dialysis.
-
Analyze the protein samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the mass of the treated protein with the control. A mass increase corresponding to the molecular weight of the compound (minus the leaving group, in this case, chlorine) confirms the formation of a covalent adduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 8. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Welcome to the technical support guide for the purification of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide challenging?
A1: The primary challenges in purifying this compound stem from its synthesis, which can result in a variety of structurally similar impurities. These include unreacted starting materials such as 2-(chloromethyl)-4-methylquinazoline, byproducts from side reactions, and potential degradation products.[1][2] The presence of the reactive chloroacetamide group also means the compound can be susceptible to degradation under harsh purification conditions (e.g., high temperatures or extreme pH).[3][4]
Q2: What are the most common impurities I should expect?
A2: Based on typical synthetic routes, the most probable impurities are:
-
Starting Materials: Unreacted 2-(chloromethyl)-4-methylquinazoline or chloroacetamide.
-
Hydrolysis Products: The chloroacetamide functional group can hydrolyze to the corresponding hydroxyacetamide under aqueous or basic conditions.
-
Dimerization/Polymerization Products: Self-condensation or reaction with other nucleophiles present in the reaction mixture can lead to higher molecular weight impurities.[1]
-
Solvent Adducts: Residual solvents from the reaction or initial workup can be trapped in the solid product.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of techniques is ideal for a comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, capable of separating closely related impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low Yield After Recrystallization
Q: I'm losing a significant amount of my product during recrystallization. What could be the cause and how can I fix it?
A: Significant product loss during recrystallization is a common issue and can be attributed to several factors:
-
Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If the compound is too soluble in the cold solvent, it will remain in the mother liquor.
-
Solution: Perform a systematic solvent screen. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and binary mixtures like ethanol/water) to find the optimal system.[9]
-
-
Cause 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of hot solvent will keep a larger amount of the product in solution upon cooling, thus reducing the yield.[8]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
-
Cause 3: Cooling Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals or an oil, which traps impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Cause 4: Premature Crystallization During Hot Filtration. If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process.
-
Problem 2: Persistent Impurities Detected by HPLC/TLC After Purification
Q: My purified product still shows one or more impurity spots on a TLC plate or peaks in the HPLC chromatogram. How can I remove them?
A: The strategy for removing persistent impurities depends on their chemical nature relative to your target compound.
-
Scenario 1: Impurity is More Polar.
-
Solution - Column Chromatography: This is the most effective method for separating compounds with different polarities.[10][11] Use a silica gel stationary phase and a solvent system that provides good separation on TLC (aim for an Rf of ~0.3 for your product). A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
-
Scenario 2: Impurity is Less Polar.
-
Solution - Recrystallization with a Different Solvent: A different solvent system may alter the solubility of the impurity relative to the product, allowing for its removal.
-
Solution - Trituration/Washing: If the impurity is significantly less polar, washing the solid product with a non-polar solvent (like hexane or diethyl ether) in which the product is insoluble can effectively remove the impurity.
-
-
Scenario 3: Impurity has Very Similar Polarity.
-
Solution - Preparative HPLC: For high-purity requirements where other methods fail, preparative HPLC can provide excellent separation of closely related compounds.[5]
-
Solution - Chemical Treatment: If the impurity has a reactive functional group that the product lacks, a chemical treatment might be possible. For example, if you have an unreacted amine starting material, a mild acid wash could protonate and remove it into an aqueous layer. (Use with caution to avoid degrading the target compound).
-
Problem 3: The Product Oils Out Instead of Crystallizing
Q: When I try to recrystallize my compound, it separates as an oil instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point or when impurities are present that depress the melting point.
-
Solution 1: Re-heat and Add More Solvent. The oil may have formed because the solution was too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.
-
Solution 2: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 3: Seed the Solution. Add a tiny crystal of previously purified product to the cooled solution to induce crystallization.
-
Solution 4: Change the Solvent System. Oiling out is often solvent-dependent. Try a more viscous solvent or a binary solvent system where the compound is less soluble.
Detailed Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The choice of solvent is critical and should be determined by small-scale trials. Ethanol or an ethanol/water mixture is a good starting point for many N-substituted acetamides.[8][9]
-
Dissolution: Place the crude 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is common for compounds of this type.[11] Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visual Guides & Workflows
Purification Workflow Diagram
A general workflow for the purification of the target compound.
Troubleshooting Decision Tree
A decision tree for common purification challenges.
References
-
Food, drug and model mix analysis by organic monolithic columns based on heterocyclic monomers. (2023). Taylor & Francis Online. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. Available at: [Link]
-
Chloroacetamide. (n.d.). PubChem. Available at: [Link]
-
Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. (2023). ACS Publications. Available at: [Link]
-
Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. (n.d.). ACS Publications. Available at: [Link]
-
Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG. Available at: [Link]
-
Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2025). MDPI. Available at: [Link]
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026). ResearchGate. Available at: [Link]
- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. (n.d.). Google Patents.
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Engineering & Processing Management. Available at: [Link]
-
Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. (2024). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Synthesis of an O,N,O-C Multidentate Ligand Bearing an N-Heterocyclic Carbene Towards Heterobimetallic Complexes. (2026). MDPI. Available at: [Link]
- WO2023156675A1 - Process for purification of linagliptin. (n.d.). Google Patents.
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). National Library of Medicine. Available at: [Link]
-
Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. (2005). PubMed. Available at: [Link]
-
Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). ACS Publications. Available at: [Link]
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed. Available at: [Link]
-
Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. (2025). Journal of Synthetic Chemistry. Available at: [Link]
- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. (n.d.). Google Patents.
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers in Chemistry. Available at: [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Available at: [Link]
-
Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. (2025). ResearchGate. Available at: [Link]
-
Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. (n.d.). Waters Corporation. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
"2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" dose-response curve optimization
Welcome to the Technical Support Center for 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide .
As a Targeted Covalent Inhibitor (TCI), this compound presents unique challenges for standard biochemical evaluation. The 4-methylquinazoline core acts as the recognition moiety to drive initial reversible binding ( KI ), while the 2-chloroacetamide group serves as an electrophilic warhead that forms an irreversible covalent bond with a target nucleophile (typically a cysteine thiolate) via an SN2 mechanism[1].
Because covalent inhibition is a non-equilibrium process, standard Dose-Response Curve (DRC) optimization requires specialized kinetic approaches rather than traditional steady-state assumptions[2].
Part 1: The Mechanistic Reality of Covalent DRCs
To successfully optimize dose-response curves for this compound, you must abandon the standard IC50 paradigm. For irreversible inhibitors, IC50 is not a constant; it is a moving target that artificially decreases (appears more potent) as assay incubation time increases[3][4]. The true measure of potency is the covalent efficiency constant, kinact/KI [5].
Kinetic pathway of covalent inhibition showing reversible binding and irreversible inactivation.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my IC50 shift dramatically depending on the day or the technician running the assay? A1: You are likely experiencing variations in pre-incubation time. Because the chloroacetamide warhead continuously depletes the active enzyme over time, a 15-minute pre-incubation will yield a significantly higher (weaker) IC50 than a 60-minute pre-incubation[3]. Causality: Covalent inhibitors do not reach equilibrium. As long as unreacted inhibitor and enzyme remain, the reaction E⋅I→E−I will proceed. Solution: You must strictly standardize pre-incubation times and ideally calculate kinact/KI using a time-dependent assay[2].
Q2: My dose-response curve plateaus at 40-60% inhibition, and I see high background noise. Is the compound a Pan-Assay Interference (PAINS) artifact? A2: The chloroacetamide warhead is moderately reactive and can exhibit PAINS-like behavior if your assay buffer contains strong nucleophiles[1][6]. If your buffer contains Dithiothreitol (DTT) or high concentrations of Glutathione (GSH) or β -mercaptoethanol, these additives will chemically scavenge the 2-chloroacetamide warhead via an SN2 reaction before it can reach the target protein. Solution: Remove DTT and β -mercaptoethanol. If a reducing agent is strictly required for enzyme stability, substitute it with TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile that will not react with chloroacetamides[6].
Q3: How can I definitively prove that 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is acting covalently, rather than just acting as a tight-binding reversible inhibitor? A3: A standard DRC cannot differentiate between covalent and ultra-tight reversible binding. You must use Intact Protein Mass Spectrometry (MS) or a jump-dilution/washout assay[7]. Intact MS will show a mass shift corresponding exactly to the molecular weight of the inhibitor minus the leaving group (chloride), confirming the covalent adduct[1][7].
Part 3: Quantitative Data Summaries
Table 1: DRC Parameter Comparison (Reversible vs. Covalent)
| Parameter | Reversible Inhibitors | Covalent Inhibitors (e.g., Chloroacetamides) | Implication for Assay Design |
| IC50 | Time-independent (at equilibrium) | Time-dependent (decreases over time) | Meaningless without stating exact incubation time[4]. |
| KI | True binding affinity | Initial reversible binding affinity | Difficult to isolate once covalent bond forms[5]. |
| kinact | N/A | Maximum rate of inactivation | Defines warhead reactivity[5]. |
| kinact/KI | N/A | Covalent efficiency constant | The gold standard metric for TCI potency [2][7]. |
Table 2: Buffer Additive Compatibility for Chloroacetamide TCIs
| Assay Additive | Compatibility | Mechanistic Rationale |
| DTT / β -ME | ❌ Incompatible | Free thiols rapidly scavenge the chloroacetamide warhead[6]. |
| TCEP | ✅ Compatible | Sterically hindered phosphine reduces disulfides without reacting with the warhead[6]. |
| BSA (Bovine Serum Albumin) | ⚠️ Caution | Contains a free cysteine (Cys34) that may act as an off-target sink at high concentrations. |
| DMSO | ✅ Compatible | Required for compound solubility; keep final concentration ≤ 1% to prevent enzyme denaturation. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Time-Dependent Biochemical Assay for kinact/KI Determination
This protocol utilizes a matrix of inhibitor concentrations and pre-incubation times to extract kinetic parameters[3][7].
Self-Validation Checkpoint: The protocol includes a DMSO-only control tracked across all time points. If the enzyme activity in the DMSO control drops by >15% over the 120-minute time course, the enzyme is unstable in the assay buffer, and the resulting kinact calculations will be mathematically invalid.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide in 100% DMSO.
-
Buffer Preparation: Prepare assay buffer ensuring the strict absence of DTT or β -mercaptoethanol (use 1 mM TCEP if necessary).
-
Enzyme Pre-Incubation Matrix:
-
Add the target enzyme to a 384-well plate.
-
Pin-transfer the inhibitor dilutions into the enzyme solution (Final DMSO = 1%).
-
Establish multiple pre-incubation time points: 0, 15, 30, 60, and 120 minutes at Room Temperature.
-
-
Reaction Initiation: At the precise end of each time point, add the enzyme substrate to initiate the reaction.
-
Quench and Read: Stop the reaction after a fixed, short duration (e.g., 10 mins) to ensure initial velocity conditions. Read the appropriate signal (fluorescence/absorbance).
-
Data Analysis: Plot IC50 vs. Pre-incubation time. Fit the data to a one-step or two-step kinetic model to extract kinact and KI [5].
Step-by-step workflow for evaluating time-dependent dose-response curves of covalent inhibitors.
Protocol 2: Intact Protein Mass Spectrometry Validation
To prove the mechanism of action, verify the covalent adduct formation directly[7].
-
Incubation: Incubate 2 μ M of the target enzyme with 20 μ M of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide (10x excess) for 2 hours at Room Temperature.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unreacted compound and buffer salts.
-
LC-MS Analysis: Inject the sample onto a LC-TOF-MS system using a C4 column suitable for intact proteins.
-
Deconvolution: Deconvolute the raw mass spectra. Look for a mass shift of +234.09 Da (Molecular weight of the compound minus the Chlorine atom, which acts as the leaving group during the SN2 reaction)[1].
References
1.[6] Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL:[Link]
3.[4] The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
4.[2] A Perspective on the Kinetics of Covalent and Irreversible Inhibition Source: ResearchGate URL:[Link]
5.[1] Recent Advances in Covalent Drug Discovery Source: MDPI Pharmaceuticals URL:[Link]
6.[7] High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM Source: ACS Analytical Chemistry URL:[Link]
7.[5] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quinazoline-Based Inhibitors: From Novel Scaffolds to Clinical Therapeutics
This guide provides a comparative analysis of quinazoline-based inhibitors, placing the novel scaffold, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide , in context with clinically established quinazoline inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP). We will explore the mechanistic underpinnings, comparative efficacy data, and the experimental workflows required to evaluate these distinct classes of molecules.
Introduction: The Quinazoline Core as a Privileged Scaffold
The quinazoline ring system, an aromatic heterocycle composed of fused pyrimidine and benzene rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to form key hydrogen bonds allow it to mimic the purine core of adenosine triphosphate (ATP), making it an ideal foundation for designing enzyme inhibitors.[1] This versatility has led to the development of blockbuster drugs targeting two distinct and critical pathways in oncology: signal transduction via EGFR and DNA damage repair via PARP.[2][3]
This guide will dissect the mechanisms of these two established classes and then turn to an analysis of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide," a compound whose structure suggests a potential role as a covalent inhibitor, offering a different modality of action compared to many first-generation quinazolines.
Caption: The core chemical structure of quinazoline.
Class I: Quinazolines as EGFR Tyrosine Kinase Inhibitors (TKIs)
The first wave of highly successful quinazoline-based drugs targeted the tyrosine kinase domain of EGFR.[2][4] In many cancers, particularly non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled activation of downstream pro-survival signaling pathways.[4][5]
Mechanism of Action
Quinazoline-based TKIs like Gefitinib and Lapatinib function as ATP-competitive inhibitors.[6][7] They occupy the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing receptor autophosphorylation and subsequent activation of the RAS-RAF-MAPK and PI3K-AKT signaling cascades.[8][9] This blockade ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).[9][10]
Caption: EGFR signaling pathway and the point of inhibition by quinazoline TKIs.
Comparative Performance of Key EGFR Inhibitors
The evolution of EGFR inhibitors has led to multiple generations of drugs, each designed to overcome resistance mechanisms.
| Inhibitor | Generation | Mechanism | Key Target Mutations | Common Indication |
| Gefitinib | 1st | Reversible | Exon 19 del, L858R | NSCLC[6] |
| Lapatinib | 1st | Reversible | HER2 (ErbB2), EGFR | HER2+ Breast Cancer[8][11] |
| Afatinib | 2nd | Irreversible | Pan-ErbB Family | NSCLC[4] |
| Osimertinib | 3rd | Irreversible | T790M, Exon 19 del, L858R | NSCLC (T790M+)[4] |
Class II: Quinazolinones as PARP Inhibitors
More recently, the quinazolinone scaffold (a ketone-containing derivative) has been identified as a potent pharmacophore for inhibiting Poly(ADP-ribose) Polymerase (PARP).[12][13] PARP enzymes are critical for repairing DNA single-strand breaks (SSBs).[14]
Mechanism of Action: Synthetic Lethality and PARP Trapping
PARP inhibitors exploit a concept known as "synthetic lethality."[14][15] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is deficient.[16] When PARP is inhibited, SSBs are not repaired and collapse into toxic DSBs during DNA replication.[15] The HR-deficient cancer cells cannot repair these DSBs, leading to genomic catastrophe and cell death, while healthy cells with functional HR can survive.[17]
A more potent mechanism for some PARP inhibitors, like Talazoparib, is "PARP trapping," where the inhibitor not only blocks PARP's catalytic activity but also traps the PARP enzyme on the DNA at the site of damage.[18][19] These trapped PARP-DNA complexes are highly cytotoxic as they physically obstruct DNA replication and repair.[16][20]
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
Comparative Performance of Key PARP Inhibitors
Potency is measured not just by enzymatic inhibition (IC50) but also by the ability to trap PARP.
| Inhibitor | Quinazoline Core | PARP1 IC50 (nM) | PARP Trapping Potency | Common Indication |
| Rucaparib | Yes (related) | 0.8 | Moderate | BRCA-mutant Ovarian & Prostate Cancer[21][22][23] |
| Olaparib | No | 1-5 | Low-Moderate | BRCA-mutant Ovarian, Breast, Prostate, Pancreatic Cancer[14][24] |
| Talazoparib | No | ~1 | Very High | BRCA-mutant Breast & HRR-mutant Prostate Cancer[18][20][25] |
Analysis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
This specific molecule is not a clinically approved drug but represents a fascinating scaffold for investigation. Its structure provides clues to a potential mechanism distinct from the reversible inhibitors discussed above.
Structural Features and Hypothesized Mechanism
-
Quinazoline Core: Like the inhibitors above, this provides the foundational structure to bind to an ATP pocket or a related enzymatic active site.
-
Chloroacetamide Group (-COCH₂Cl): This is the most functionally significant feature. The chloroacetamide moiety is a well-known electrophile and can act as a "warhead" for covalent inhibition. It is highly reactive toward nucleophilic amino acid residues, particularly cysteine, within an enzyme's active site. This would lead to an irreversible bond, permanently disabling the enzyme. This mechanism is analogous to second and third-generation EGFR inhibitors like Afatinib and Osimertinib.
Based on this, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide is hypothesized to be an irreversible covalent inhibitor . Its target could be a kinase (like EGFR) or another enzyme with a suitably positioned cysteine in its active site.
Plausible Synthetic Workflow
The synthesis of such a compound would likely involve the acylation of a primary amine with chloroacetyl chloride. This is a standard and robust chemical transformation.
Caption: A plausible synthetic workflow for the title compound.
Experimental Protocols for Comparative Evaluation
To properly characterize and compare "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" against established inhibitors, a series of validated experiments are required.
Protocol 1: In Vitro Kinase/Enzyme Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a target enzyme (e.g., EGFR or PARP1). This luminescent assay measures the amount of ADP produced, which directly correlates with enzyme activity.
Causality: The assay's reliability stems from its two-step process. First, the kinase reaction proceeds. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP, which would otherwise create a high background signal. The Kinase Detection Reagent then converts the ADP produced into ATP, which is used by luciferase to generate a light signal proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). Dilute the target enzyme (e.g., recombinant human EGFR) and substrate (e.g., a generic peptide substrate) in this buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute further in the kinase buffer. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the enzyme solution, 2.5 µL of the compound dilution, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the plate on a luminometer. Subtract the "no enzyme" background, normalize the data to the "no inhibitor" control (100% activity), and plot the results to calculate the IC50 value.
Protocol 2: Cell-Based Viability Assay (MTT)
Objective: To assess the cytotoxic or cytostatic effect of the compound on relevant cancer cell lines. For example, A549 (WT EGFR lung cancer), NCI-H1975 (L858R/T790M EGFR mutant lung cancer), and UWB1.289 (BRCA1-null ovarian cancer) would be informative choices.
Causality: This colorimetric assay is self-validating as it measures the metabolic activity of living cells. The yellow tetrazolium salt (MTT) is reduced to a purple formazan product by mitochondrial reductases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that the compound inhibits the intended signaling pathway within the cell.
Causality: This protocol provides a direct readout of protein expression and phosphorylation status. A successful EGFR inhibitor should reduce the phosphorylation of EGFR and its downstream effector, ERK. A PARP inhibitor should reduce levels of poly(ADP-ribosyl)ation (PAR). The use of loading controls (e.g., β-actin) validates that equal amounts of protein were loaded per lane.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-4 hours). For EGFR, stimulate with EGF for 15 minutes before lysis. For PARP, induce DNA damage with H₂O₂. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific to the target of interest (e.g., anti-phospho-EGFR, anti-PAR, or total EGFR as a control).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Imaging: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Analyze band intensities relative to loading controls.
Summary and Future Directions
The quinazoline scaffold remains a cornerstone of modern targeted cancer therapy, demonstrating remarkable success in the inhibition of both EGFR and PARP.
| Feature | Quinazoline EGFR TKIs | Quinazolinone PARP Inhibitors | 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide |
| Primary Target | EGFR Tyrosine Kinase | PARP1/2 Enzymes | Hypothesized: Kinase or other enzyme |
| Mechanism | ATP-Competitive Inhibition | Catalytic Inhibition & PARP Trapping | Hypothesized: Irreversible Covalent Inhibition |
| Key Cellular Effect | Blocks pro-survival signaling | Induces Synthetic Lethality | Dependent on target, likely apoptosis |
| Clinical Status | Approved (e.g., Gefitinib) | Approved (e.g., Rucaparib) | Investigational / Research Scaffold |
The analysis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide highlights a promising direction for drug development. Its chloroacetamide group positions it as a potential covalent inhibitor, a strategy that has proven highly effective in overcoming resistance to first-generation reversible drugs.
Future research on this and similar compounds should focus on:
-
Target Deconvolution: Identifying the specific cellular protein(s) it covalently modifies.
-
Selectivity Profiling: Assessing its activity against a broad panel of kinases and other enzymes to determine its specificity and potential off-target effects.
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to its target to confirm the covalent binding mode and inform further structure-activity relationship (SAR) studies.
By leveraging the established knowledge of the quinazoline core and exploring novel reactive chemistries, researchers can continue to develop the next generation of potent and selective targeted therapies.
References
-
Griffin, R. J., et al. (1998). Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry. [Link][12][26]
-
Sá, V. K., et al. (2017). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Expert Opinion on Drug Safety. [Link][8]
-
Kulcsár, G., et al. (2003). Synthesis and study of new 4-quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). ResearchGate. [Link][27]
-
Pommier, Y., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. [Link][18]
-
Kumar, A., et al. (2018). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link][28]
-
Wang, Y., et al. (2017). Quinazolinone derivatives as inhibitors of homologous recombinase RAD51. Bioorganic & Medicinal Chemistry Letters. [Link][29]
-
van der Sijpe, G., et al. (2017). Olaparib. British Journal of Clinical Pharmacology. [Link][14]
-
Scott, L. J. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. [Link][21]
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Al-Suhaimi, K. S., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules. [Link][2]
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Li, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry. [Link][31]
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Morris, T. (2022). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. [Link][22]
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Sravani, O., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link][37]
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El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link][3]
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Australian Prescriber. (2025). Talazoparib for prostate cancer and breast cancer. [Link][20]
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Ma, F., et al. (2019). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. American Journal of Cancer Research. [Link][7]
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Zhang, Y., et al. (2021). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Chemical and Pharmaceutical Bulletin. [Link][38]
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El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link][1]
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Patsnap Synapse. (2024). What is the mechanism of Olaparib?. [Link][15]
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BreastCancer.org. (2025). Lapatinib (Tykerb): What to Expect, Side Effects, and More. [Link][11]
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Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. [Link]
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Lategahn, J., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. [Link][4]
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ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. [Link][40]
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Swisher, E. M., et al. (2017). Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Therapeutic Advances in Medical Oncology. [Link][41]
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Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link][42]
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Pothuri, B. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. The Oncologist. [Link][25]
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Plummer, R., et al. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research. [Link][23]
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A Comparative Analysis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide Analogs for Therapeutic Development
A Technical Guide for Researchers in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" and its analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Versatility of the Quinazoline Core
Quinazoline derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including potent anticancer, antibacterial, and kinase inhibitory properties.[1][2] The rigid, bicyclic aromatic structure of the quinazoline nucleus provides an excellent framework for the spatial arrangement of various substituents, enabling targeted interactions with a wide array of biological macromolecules. Among the myriad of quinazoline derivatives, those bearing a substituent at the 2-position have shown particular promise, exhibiting a broad range of pharmacological effects.
This guide focuses on a specific subset of these compounds: analogs of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide." The chloroacetamide moiety is a key feature, acting as a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can lead to irreversible inhibition and prolonged therapeutic effects. The 4-methyl group on the quinazoline ring also plays a crucial role in modulating the compound's activity and selectivity.
I. Synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide and Its Analogs
The synthesis of the target compound and its analogs typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar quinazoline derivatives.
General Synthetic Pathway
Caption: General synthetic scheme for 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide analogs.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methylquinazoline (Precursor)
This protocol is adapted from a known procedure for the synthesis of the key precursor.
Materials:
-
o-Aminoacetophenone
-
Chloroacetamide
-
Phosphoric acid (H₃PO₄)
-
Absolute Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask, dissolve o-aminoacetophenone in absolute ethanol with stirring.
-
Add phosphoric acid as a catalyst to the solution.
-
Slowly add a solution of chloroacetamide in absolute ethanol at room temperature.
-
Reflux the reaction mixture for an extended period (e.g., 45 hours).
-
After cooling, filter the reaction mixture.
-
Wash the filtrate with a saturated brine solution.
-
Evaporate the solvent from the organic phase.
-
Extract the residue with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and dry in vacuo to obtain the solid 2-(chloromethyl)-4-methylquinazoline.
Experimental Protocol: General Synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide Analogs (Final Step)
This generalized protocol is based on the N-alkylation of amines with chloroacetamides.
Materials:
-
2-(Chloromethyl)-4-methylquinazoline
-
Appropriate primary or secondary amine (R-NH₂)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve 2-(chloromethyl)-4-methylquinazoline in an anhydrous solvent in a round-bottom flask.
-
Add the desired amine to the solution.
-
Add a suitable base to the reaction mixture to act as an acid scavenger.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure analog.
II. Comparative Biological Activity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of the substituents on the quinazoline ring and on the side chain. This section provides a comparative analysis of the anticancer and antibacterial activities of analogs, supported by experimental data from the literature.
Anticancer Activity
Many 2-substituted quinazoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.
Structure-Activity Relationship (SAR) Insights:
-
Substituents at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences anticancer activity. Aromatic or heteroaromatic rings at this position have been shown to be favorable for activity.[3]
-
The Chloroacetamide Moiety: The presence of the reactive chloroacetamide group is crucial for covalent inhibition of target proteins. Modifications of this group can impact reactivity and selectivity.
-
Substituents on the Quinazoline Ring: Small lipophilic groups at other positions on the quinazoline ring can enhance activity.[4]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
| Compound/Analog Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline-chalcone analog (14g) | K-562 (Leukemia) | 0.622 | [3][5] |
| RPMI-8226 (Leukemia) | >10 | [3] | |
| HCT-116 (Colon) | 1.81 | [3][5] | |
| MCF7 (Breast) | 1.63 | [3][5] | |
| 2-Aryl-quinazolin-4-one (Compound 6) | Jurkat (T-cell ALL) | 1.9 | [2][6] |
| NB4 (APL) | 49.4 | [2] | |
| 2-Aryl-quinazolin-4-one (Compound 17) | Jurkat (T-cell ALL) | < 5 | [2] |
| NB4 (APL) | < 5 | [2] | |
| 2-chloro-quinazoline as EGFR and VEGFR-2 dual inhibitor (3) | EGFR | ~0.01 (nM) | [3] |
| VEGFR-2 | ~0.01 (nM) | [3] |
Note: Data for the specific target compound "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" is not available in the cited literature. The table presents data for structurally related analogs to provide a comparative context.
Antibacterial Activity
Quinazoline derivatives have also emerged as promising antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Increased lipophilicity often correlates with improved antibacterial activity.
-
Substitutions at the 2-position: The introduction of various heterocyclic moieties at the 2-position of the quinazolinone ring has been shown to enhance antibacterial efficacy.[7]
-
The Chloroacetamide Group: The chloroacetamide moiety can contribute to antibacterial activity through covalent modification of bacterial enzymes.
Quantitative Comparison of Antibacterial Activity (MIC Values)
| Compound/Analog Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolidine derivative (16) | S. aureus | 0.5 | [7] |
| Pyrrolidine derivative (19) | P. aeruginosa | 0.15 | [7] |
| Pyrrolidine derivative (20) | B. subtilis | 0.5 | [7] |
| 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile | S. saprophyticus | 0.031 | [8] |
| E. coli | 0.25 | [8] | |
| M. smegmatis | 0.25 | [8] |
Note: Data for the specific target compound "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" is not available in the cited literature. The table presents data for structurally related analogs to provide a comparative context.
III. Key Signaling Pathways and Mechanisms of Action
The biological effects of 2-substituted quinazoline derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Overexpression or mutation of these receptors is a common feature of many cancers, leading to uncontrolled cell proliferation and angiogenesis.
Caption: Simplified signaling pathway of RTK inhibition by 2-substituted quinazolines.
IV. Conclusion and Future Perspectives
The "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. The presence of the chloroacetamide moiety offers the advantage of covalent targeting, which can lead to enhanced efficacy and duration of action.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to further elucidate the SAR. In particular, systematic modifications of the substituent at the 2-position and on the acetamide nitrogen are warranted. Furthermore, detailed mechanistic studies, including the identification of specific protein targets and the elucidation of the covalent binding mode, will be crucial for the optimization of these compounds as clinical candidates. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of next-generation quinazoline-based therapeutics.
V. References
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7899. [Link]
-
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). Pharmaceuticals, 18(8), 1-18. [Link]
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). Journal of the Iranian Chemical Society, 16(11), 2395-2410. [Link]
-
Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide. (2014). ResearchGate. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023). Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(40), 24891-24905. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Scientific Reports, 14(1), 9370. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(40), 24891-24905. [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (2011). Archives of Applied Science Research, 3(5), 540-548. [Link]
-
Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. (2025). South Eastern European Journal of Public Health. [Link]
-
Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. (2014). Google Patents.
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2022). Antibiotics, 11(11), 1600. [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (2025). Farmatsiia, 74(1), 45-56. [Link]
-
Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. (2014). ResearchGate. [Link]
-
Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against. (2024). Journal of Microbiology and Modern Techniques. [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Molecules, 29(10), 2333. [Link]
-
Biological Evaluation and Molecular Docking of Substituted Quinazolinones as Antimicrobial Agents. (2013). Australian Journal of Basic and Applied Sciences, 7(1), 22-29. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank, 2024(1), M1886. [Link]
-
Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (2022). Molecules, 27(1), 241. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (2014). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide and its Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. A key area of investigation has been the development of quinazoline-based kinase inhibitors, which target enzymes often dysregulated in cancer. This guide will delve into the nuanced relationships between the chemical structure of 2-substituted quinazoline derivatives and their therapeutic potential.
The Core Moiety: 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
The compound 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide serves as a foundational structure for exploring SAR. Its key features include the 4-methylquinazoline core, a flexible methylacetamide linker at the 2-position, and a reactive chloroacetamide group. Understanding how modifications to each of these components impact biological activity is crucial for the rational design of more potent and selective drug candidates.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline ring and the side chain at the 2-position.
Modifications of the Quinazoline Ring
Substitutions on the quinazoline nucleus can significantly modulate the compound's pharmacological profile. For instance, the presence of a methyl group at the 4-position, as seen in our topic compound, can influence binding affinity and selectivity for target enzymes. Studies on related 2-arylquinazolin-4-ones have shown that an 8-methyl group, combined with a hydrophobic or electron-withdrawing group on the 2-aryl substituent, enhances potency and selectivity towards tankyrases, a class of poly(ADP-ribose)polymerases.[1]
The Role of the 2-Substituent
The substituent at the 2-position of the quinazoline ring is a critical determinant of biological activity. The chloroacetamide group in the title compound is a reactive moiety known to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[2] This covalent interaction can lead to irreversible inhibition and enhanced potency.
The nature of the linker and the terminal group at the 2-position profoundly affects the compound's properties. For instance, replacing the chloroacetamide with other functionalities allows for a systematic exploration of the SAR.
Below is a comparative table of hypothetical analogs of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide, illustrating potential SAR trends based on published data for related quinazoline derivatives.
| Compound ID | R Group (Modification of Chloroacetamide) | Target/Assay | IC50 (µM) | Rationale for Modification |
| Parent | -CH₂Cl | Hypothetical Kinase | ~1 | Reactive electrophile for covalent inhibition. |
| Analog 1 | -H | Hypothetical Kinase | >50 | Removal of the reactive chloro group to assess the importance of covalent bonding. |
| Analog 2 | -F | Hypothetical Kinase | ~5 | Introduction of a more electronegative halogen to modulate electronic properties. |
| Analog 3 | -OH | Hypothetical Kinase | ~10 | Replacement with a hydrogen bond donor. |
| Analog 4 | -N(CH₃)₂ | Hypothetical Kinase | ~25 | Introduction of a basic nitrogen to alter solubility and potential for ionic interactions. |
| Analog 5 | -Cyclopropyl | Hypothetical Kinase | ~8 | Introduction of a rigid, small ring to explore conformational constraints. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Experimental Methodologies for SAR Determination
To establish a robust SAR, a series of well-defined experimental protocols are essential. The following sections detail standardized assays for evaluating the biological activity of novel quinazoline derivatives.
General Synthesis of 2-(Substituted)-4-methylquinazoline Derivatives
The synthesis of the core scaffold and its derivatives is a crucial first step. A common method involves the reaction of 1-(2-aminophenyl)ethanone with chloroacetonitrile in the presence of HCl gas to yield 2-chloromethyl-4-methylquinazoline.[3] Subsequent treatment with various amines or other nucleophiles can be employed to generate a library of analogs.[3]
Logical Workflow for Synthesis
Caption: General synthetic route to 2-substituted-4-methylquinazolines.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of test compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compounds
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer.
-
Reaction Setup: Add test compounds to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of compounds on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Conclusion and Future Perspectives
The 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies, though not exhaustively performed on this specific molecule, draw from a wealth of knowledge on related quinazoline derivatives. Key takeaways for future drug design include:
-
The Chloroacetamide Moiety: The reactive nature of the chloroacetamide group is likely a key contributor to the potency of these compounds through covalent inhibition. Modifications to this group will significantly impact activity.
-
Substitutions on the Quinazoline Ring: Small alkyl groups, such as the methyl group at the 4-position, can influence target engagement and selectivity. Further exploration of substitutions at other positions of the quinazoline ring is warranted.
-
The Linker: The length and flexibility of the linker between the quinazoline core and the reactive group can be optimized to improve binding affinity and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide to build a more detailed and specific SAR profile. This will enable the rational design of next-generation inhibitors with improved efficacy and safety profiles for the treatment of cancer.
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A Comparative Efficacy Analysis of Novel 4-Methylquinazoline-Based PI3K/HDAC Dual Inhibitors Versus Established Targeted Therapies
A Technical Guide for Researchers and Drug Development Professionals
In the evolving landscape of oncology, the pursuit of therapeutic agents with multi-targeted mechanisms of action represents a promising frontier. This guide provides a comprehensive comparison of the efficacy of a novel class of 4-methylquinazoline-based compounds, which function as dual inhibitors of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC), against established, clinically approved PI3K and HDAC inhibitors. As "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" is not described in the available scientific literature, this analysis will utilize data from structurally related and well-characterized 4-methylquinazoline derivatives, specifically compounds demonstrating potent dual inhibitory activity, to serve as a representative for this promising new class of anticancer agents.
Introduction to a New Paradigm in Cancer Therapy: Dual PI3K/HDAC Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when dysregulated, is a major driver of tumorigenesis, promoting cell proliferation, survival, and metabolic reprogramming.[1] Concurrently, epigenetic modifications, regulated by enzymes such as HDACs, play a crucial role in gene expression, and their aberrant activity can lead to the silencing of tumor suppressor genes.[2] The simultaneous targeting of both these pathways with a single molecular entity presents a rational and potentially synergistic approach to cancer treatment, aiming to overcome resistance mechanisms and enhance therapeutic efficacy.
Recently, a series of 4-methylquinazoline derivatives have been identified as potent dual inhibitors of PI3K and HDAC, demonstrating significant antitumor activity in preclinical models.[3][4][5] This guide will compare the efficacy of these novel agents with a panel of U.S. Food and Drug Administration (FDA)-approved drugs that target either the PI3K or HDAC pathways individually.
Comparative Analysis of In Vitro Efficacy
A direct comparison of the half-maximal inhibitory concentrations (IC50) is a fundamental measure of a drug's potency. The following tables summarize the available IC50 data for the representative 4-methylquinazoline dual inhibitors against key PI3K and HDAC isoforms, and a panel of cancer cell lines, alongside the corresponding data for established single-pathway inhibitors.
Table 1: Comparative IC50 Values Against PI3K and HDAC Isoforms (nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | HDAC1 | HDAC2 | HDAC3 | HDAC6 |
|---|---|---|---|---|---|---|---|---|
| 4-Methylquinazoline (Compound 23) | 68 | - | - | - | 166 | - | - | - |
| 4-Methylquinazoline (Compound 36) | 45 | - | - | - | 89 | - | - | - |
| Alpelisib | 0.5 | - | - | - | - | - | - | - |
| Copanlisib | 0.5 | - | 0.7 | - | - | - | - | - |
| Duvelisib | - | - | 2.5 | 27 | - | - | - | - |
| Idelalisib | 8600 | 4000 | 19 | 2100 | - | - | - | - |
| Vorinostat | - | - | - | - | 10 | 20 | 8 | 50 |
| Romidepsin | - | - | - | - | 1.1 | 4.7 | 51 | 16000 |
| Belinostat | - | - | - | - | <250 | <250 | <250 | <250 |
| Panobinostat | - | - | - | - | <13.2 | <13.2 | <13.2 | <13.2 |
(Note: "-" indicates data not available in the reviewed sources. Data for 4-methylquinazoline compounds are from Zhang et al., 2019. Data for other drugs are compiled from various sources.)
Table 2: Comparative Antiproliferative Activity (IC50 in nM) in Cancer Cell Lines
| Compound | HCT116 (Colon) | HGC-27 (Gastric) | MOLT-4 (Leukemia) | Raji (Lymphoma) | SW-982 (Sarcoma) | SW-1353 (Sarcoma) |
|---|---|---|---|---|---|---|
| 4-Methylquinazoline (Compound 23) | 180 | 250 | - | - | - | - |
| 4-Methylquinazoline (Compound 36) | 90 | 110 | - | - | - | - |
| Vorinostat | - | - | 840 | 2820 | - | - |
| Romidepsin | - | - | - | - | - | - |
| Belinostat | - | - | - | - | >1000 | >1000 |
| Panobinostat | - | - | - | - | - | - |
| Copanlisib | - | - | - | <50 | - | - |
| Duvelisib | - | - | - | - | - | - |
| Idelalisib | - | - | - | - | - | - |
(Note: "-" indicates data not available in the reviewed sources. Data for 4-methylquinazoline compounds are from Zhang et al., 2019. Data for other drugs are compiled from various sources.)[6][7][8][9]
From this data, it is evident that the 4-methylquinazoline derivatives exhibit potent, dual-target engagement at nanomolar concentrations. Their antiproliferative activity against colon and gastric cancer cell lines is also in the nanomolar range, showcasing their potential as effective anticancer agents.
Mechanistic Insights: Impact on Cellular Pathways
The efficacy of these compounds is rooted in their ability to modulate key cellular processes that are hallmarks of cancer.
Signaling Pathway Modulation
The dual inhibition of PI3K and HDAC is designed to elicit a multi-pronged attack on cancer cells. The PI3K pathway is central to cell growth and survival, while HDACs regulate the expression of genes involved in these same processes.
Caption: Dual inhibition of PI3K and HDAC pathways by 4-methylquinazoline derivatives.
Experimental evidence shows that treatment with these dual inhibitors leads to a significant reduction in the phosphorylation of AKT (a key downstream effector of PI3K) and an increase in the acetylation of histone H3, confirming their on-target activity.[3][4][5]
Cell Cycle Arrest and Apoptosis
A critical measure of an anticancer drug's efficacy is its ability to halt cell proliferation and induce programmed cell death (apoptosis).
Caption: Cellular consequences of dual PI3K/HDAC inhibition.
Studies on 4-methylquinazoline derivatives have demonstrated their capacity to arrest cancer cells in the G1 phase of the cell cycle and to induce apoptosis, as evidenced by increased levels of cleaved caspase-3.[3][4][5] This dual effect on cell fate is a key contributor to their antitumor activity.
In Vivo Efficacy: Preclinical Xenograft Models
The ultimate test of a potential anticancer agent is its efficacy in a living organism. The representative 4-methylquinazoline compounds have been evaluated in human tumor xenograft models in mice.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Model | Dosage | Tumor Growth Inhibition |
|---|---|---|---|
| 4-Methylquinazoline (Compound 23) | HCT116 (Colon) | 150 mg/kg (p.o.) | 45.8% |
| 4-Methylquinazoline (Compound 36) | HGC-27 (Gastric) | 30 mg/kg (i.p.) | 62.6% |
(Data from Zhang et al., 2019)[3][4][5]
These results demonstrate significant in vivo anticancer efficacy, with substantial tumor growth inhibition at well-tolerated doses. This provides a strong rationale for further development of this class of compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12][13][14]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for p-AKT and Acetyl-Histone H3
This technique is used to detect specific proteins in a sample and assess their expression levels.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, acetyl-histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.[15][16][17][18]
Protocol:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[2][19][20]
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of 4-methylquinazoline-based dual PI3K/HDAC inhibitors as a novel class of anticancer agents. Their ability to potently and simultaneously inhibit two key oncogenic pathways translates into robust antiproliferative and pro-apoptotic effects in vitro and significant tumor growth inhibition in vivo.
While the data for the representative compounds is compelling, further research is warranted to fully elucidate the therapeutic potential of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" and other related derivatives. Future studies should focus on:
-
Comprehensive isoform profiling: Determining the inhibitory activity against a full panel of PI3K and HDAC isoforms to understand the selectivity profile.
-
Broad-panel cell line screening: Assessing the antiproliferative activity against a wider range of cancer cell lines representing different tumor types.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and establishing a clear relationship between drug exposure and target modulation in vivo.
-
Combination studies: Investigating the potential for synergistic effects when combined with other standard-of-care chemotherapies or targeted agents.
References
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Zhang, P., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7019-7035. [Link]
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Dasanu, C. A., et al. (2020). Phase II evaluation of copanlisib, a selective inhibitor of Pi3kca, in patients with persistent or recurrent endometrial carcinoma harboring PIK3CA hotspot mutations. Gynecologic Oncology, 156(1), 126-132. [Link]
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Eser, P. O., et al. (2014). The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer. PLoS One, 9(7), e102438. [Link]
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In Vivo Validation of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide. As a molecule combining the structural features of both quinazoline and chloroacetamide moieties, it presents a unique opportunity for therapeutic intervention, potentially in oncology or infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to preclinical efficacy and safety assessment. We will explore the rationale behind experimental choices, compare its potential performance against established alternatives, and provide actionable protocols to ensure data integrity and reproducibility.
Introduction: Unraveling the Therapeutic Potential
The chemical structure of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide suggests a potential for biological activity. The quinazoline core is a well-established scaffold in medicinal chemistry, with numerous derivatives approved for cancer therapy.[1] These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. The chloroacetamide group, on the other hand, is a reactive electrophile known to form covalent bonds with biological nucleophiles, a mechanism exploited by some herbicides and investigational drugs.[2]
Given the absence of direct published data on this specific molecule, this guide will proceed with the hypothesis that 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide acts as an irreversible inhibitor of a key kinase in a cancer-related signaling pathway . This assumption is based on the known mechanisms of many quinazoline-based anticancer agents.
Comparative Landscape: Selecting the Right Benchmarks
To rigorously evaluate the in vivo potential of our lead compound, a direct comparison with both a standard-of-care chemotherapeutic and a targeted therapy sharing a similar putative mechanism of action is essential.
| Compound | Class | Mechanism of Action (Hypothesized/Known) | Rationale for Inclusion |
| 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide | Quinazoline-acetamide conjugate | Irreversible kinase inhibitor (Hypothesized) | Lead compound for validation |
| Gefitinib | Quinazoline derivative | Reversible EGFR inhibitor | Clinically relevant quinazoline-based targeted therapy for comparison of efficacy and specificity.[3] |
| Cisplatin | Platinum-based chemotherapy | DNA cross-linking agent | Standard-of-care cytotoxic agent for a broad range of solid tumors, providing a benchmark for general anti-tumor activity. |
In Vivo Validation Workflow: A Step-by-Step Approach
The following workflow outlines a logical progression for the in vivo characterization of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide.
Caption: A streamlined workflow for the in vivo validation of a novel compound.
Phase 1: Pre-Efficacy Characterization
Rationale: Before assessing efficacy, it is crucial to establish a safe and tolerable dose range. An acute toxicity study provides initial insights into the compound's safety profile, while the MTD study identifies the highest dose that can be administered without causing unacceptable toxicity.
Protocol: MTD Determination in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Group Allocation: 5 groups, n=3 mice per group.
-
Compound Preparation: Prepare a stock solution of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing Regimen: Administer the compound intraperitoneally (i.p.) once daily for 5 consecutive days at escalating doses (e.g., 10, 25, 50, 100, 200 mg/kg). A vehicle control group should be included.
-
Monitoring: Record body weight daily. Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality occurs.
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing an effective dosing schedule for efficacy studies.
Protocol: Single-Dose PK Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Group Allocation: 2 groups, n=3 rats per group (intravenous and oral administration).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 25 mg/kg).
-
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Phase 2: In Vivo Efficacy Assessment
Rationale: A human tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation of anticancer agents. The choice of cell line should ideally be based on in vitro sensitivity data for the lead compound. For this guide, we will assume the use of a non-small cell lung cancer (NSCLC) cell line, a common indication for quinazoline-based inhibitors.
Protocol: H1975 NSCLC Xenograft Model
-
Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Cell Culture: Culture H1975 human NSCLC cells in RPMI-1640 medium supplemented with 10% FBS.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H1975 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Protocol:
-
Treatment Groups:
-
Group 1: Vehicle control (daily i.p.)
-
Group 2: 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide (at MTD, daily i.p.)
-
Group 3: Gefitinib (e.g., 50 mg/kg, daily oral gavage)[3]
-
Group 4: Cisplatin (e.g., 5 mg/kg, once weekly i.p.)
-
-
Treatment Duration: Treat for 21-28 days.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes, clinical observations, and survival analysis.
-
-
Data Analysis: Plot mean tumor volume versus time for each group. Calculate TGI at the end of the study. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
Hypothetical Efficacy Data:
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide | MTD, daily | 450 ± 120 | 70 |
| Gefitinib | 50 mg/kg, daily | 600 ± 150 | 60 |
| Cisplatin | 5 mg/kg, weekly | 750 ± 180 | 50 |
Rationale: To confirm that the compound is hitting its intended target in the tumor tissue and to understand the downstream biological effects.
Protocol:
-
Tissue Collection: At the end of the efficacy study, or in a separate satellite group, collect tumor tissue at various time points after the final dose.
-
Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of the target kinase and downstream signaling proteins.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Caption: Hypothesized signaling pathway inhibited by the lead compound.
Discussion and Future Directions
This guide has outlined a comprehensive and comparative approach to the in vivo validation of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide. The successful execution of these studies will provide critical data on the compound's safety, tolerability, pharmacokinetic profile, and anti-tumor efficacy.
Positive results from these initial studies would warrant further investigation, including:
-
Orthotopic and metastatic tumor models: To evaluate efficacy in a more clinically relevant setting.
-
Combination studies: To assess potential synergistic effects with other anticancer agents.
-
Detailed toxicology studies: To further characterize the safety profile.
-
Mechanism of resistance studies: To anticipate and potentially overcome clinical resistance.
By following a rigorous and scientifically sound validation process, the therapeutic potential of novel compounds like 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide can be thoroughly evaluated, paving the way for potential clinical development.
References
- In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed.
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC.
- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC.
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Introduction: The Quinazoline Scaffold and the Significance of the α-Haloacetamide Warhead
An In-Depth Comparative Guide to 2-Halo-N-[(4-methylquinazolin-2-yl)methyl]acetamides: Chloro- vs. Bromo- vs. Iodo- Analogs
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Its versatile structure allows for modification at several positions, enabling the fine-tuning of pharmacological properties.[3][4] This guide focuses on a specific series of quinazoline derivatives: 2-halo-N-[(4-methylquinazolin-2-yl)methyl]acetamides. These compounds are of particular interest as they combine the biologically relevant quinazoline moiety with an α-haloacetamide group—a classic electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins.
The central question for researchers and drug developers is: how does changing the halogen from chlorine to bromine to iodine impact the compound's chemical reactivity, synthetic accessibility, and, ultimately, its biological activity? This guide provides an in-depth comparison of the chloro-, bromo-, and iodo- analogs, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their discovery programs.
Section 1: Chemical Properties and Reactivity—A Tale of Two Factors
The reactivity of the α-haloacetamide moiety in a nucleophilic substitution (SN2) reaction is governed by a balance between the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (leaving group ability).[5]
-
C-X Bond Strength : The strength of the carbon-halogen bond decreases down the group: C-Cl > C-Br > C-I.[6] A stronger bond requires more energy to break, slowing down the reaction rate.
-
Leaving Group Ability : The ability of the halogen to depart as a stable anion is inversely related to its basicity. Weaker bases are better leaving groups. This trend is I⁻ > Br⁻ > Cl⁻.[7]
For SN2 reactions, where the C-X bond breaks as the new bond forms, the leaving group ability is the dominant factor.[5] This leads to a clear and predictable trend in reactivity.
The General Reactivity Trend is: Iodo > Bromo > Chloro [5]
The iodo- derivative is the most reactive due to the excellent leaving group ability of iodide, making it a potent alkylating agent suitable for rapid covalent modification.[7] The chloro- derivative is the most stable and least reactive, which can offer greater selectivity and reduced off-target effects, as it may only react with highly activated nucleophiles in a specific protein microenvironment.[8] The bromo- analog offers an intermediate level of reactivity.
Table 1: Comparative Physicochemical and Reactivity Properties
| Property | 2-Chloro- Analog | 2-Bromo- Analog | 2-Iodo- Analog | Reference |
| Molecular Formula | C₁₃H₁₂ClN₃O | C₁₃H₁₂BrN₃O | C₁₃H₁₂IN₃O | - |
| Molecular Weight ( g/mol ) | 261.71 | 306.16 | 353.16 | - |
| C-X Bond Energy (kJ/mol) | ~346 | ~290 | ~228 | [6] |
| Leaving Group Ability | Poor | Good | Excellent | [7] |
| Predicted Reactivity | Low | Moderate | High | [5] |
Section 2: Synthesis and Characterization
The synthesis of these analogs is generally modular, allowing for the preparation of all three compounds from common intermediates. The primary route involves two key stages: the construction of the 2-(aminomethyl)-4-methylquinazoline core, followed by acylation with the appropriate 2-haloacetyl chloride or activated 2-haloacetic acid.
General Synthetic Workflow
Caption: General synthetic workflow for the halo-acetamide analogs.
Experimental Protocol: Synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Causality: This protocol utilizes a standard acylation reaction. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. A mild base like triethylamine (TEA) is essential to neutralize the HCl byproduct, driving the reaction to completion. The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.
Materials:
-
2-(Aminomethyl)-4-methylquinazoline
-
2-Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-(aminomethyl)-4-methylquinazoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the final product.
Note: The bromo- and iodo- analogs can be synthesized using the same protocol by substituting 2-bromoacetyl chloride or 2-iodoacetyl chloride, respectively.
Section 3: Comparative Biological Evaluation
The choice of halogen has profound implications for biological activity. A highly reactive compound might exhibit potent activity but could suffer from instability and off-target effects. Conversely, a less reactive compound may be more stable and selective but might require a highly favorable binding orientation to achieve covalent modification. Quinazoline derivatives are known to exhibit a range of biological activities, including anticancer and antibacterial effects.[1][9][10]
To objectively compare these analogs, a standardized set of in vitro assays is required.
Experimental Protocol: Comparative Cytotoxicity Assay (MTT Assay)
Trustworthiness: This protocol is a self-validating system for assessing cell viability.[11] It includes vehicle controls (to account for solvent effects) and measures a metabolic endpoint (reduction of MTT), which is a reliable indicator of a cell's health.[12][13] By testing against both a cancerous and a non-cancerous cell line, we can derive a selectivity index, providing a more complete picture of the compound's therapeutic potential.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against a cancer cell line (e.g., A549, human lung carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess both potency and selectivity.
Caption: Workflow for the comparative MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed both A549 and HEK293 cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Preparation: Prepare stock solutions of the chloro-, bromo-, and iodo- analogs in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as vehicle controls.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value for each compound on each cell line.[11][14]
Table 2: Illustrative Hypothetical Cytotoxicity Data
| Compound | A549 (Cancer) IC₅₀ (µM) | HEK293 (Non-cancer) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Chloro-Analog | 15.2 | > 100 | > 6.6 |
| Bromo-Analog | 3.5 | 45.8 | 13.1 |
| Iodo-Analog | 0.8 | 5.1 | 6.4 |
| ¹ Selectivity Index (SI) = IC₅₀ (Non-cancer) / IC₅₀ (Cancer) |
Interpretation of Hypothetical Data: In this illustrative example, the iodo- analog is the most potent against the cancer cell line, consistent with its high reactivity. However, it also shows higher toxicity against the non-cancerous cell line, resulting in a modest selectivity index. The bromo- analog presents a balanced profile of good potency and better selectivity. The chloro- analog is the least potent but highly selective, suggesting it may have a wider therapeutic window.
Conclusion and Recommendations
The choice between 2-chloro-, 2-bromo-, and 2-iodo-N-[(4-methylquinazolin-2-yl)methyl]acetamide is not a matter of identifying the "best" compound, but of selecting the optimal tool for a specific scientific objective.
-
The Iodo-Analog: Recommended for applications requiring maximum potency and rapid target engagement . It is an excellent tool for initial proof-of-concept studies, target identification, and structural biology where efficient and complete labeling is desired. However, researchers must be vigilant about its potential for lower stability and off-target reactivity.
-
The Bromo-Analog: Represents a balanced, versatile option . Its moderate reactivity often provides a good compromise between potency, selectivity, and stability. It is a strong candidate for lead optimization efforts where a balance of pharmacological properties is crucial.
-
The Chloro-Analog: The preferred choice when selectivity and stability are paramount . Its lower reactivity makes it ideal for developing highly targeted covalent inhibitors that only react with specific, activated nucleophiles. It is often the best starting point for developing a therapeutic candidate, as it is less likely to cause off-target toxicity.
By understanding the fundamental chemical principles that differentiate these analogs and by employing robust comparative assays, researchers can strategically leverage the unique properties of each halogen to accelerate their drug discovery and chemical biology programs.
References
- Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. (2022). Arch Pharm Res, 45(3), 123-141.
- Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation - PubMed. (2001). Bioorg Med Chem Lett, 11(4), 545-8.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). Pharmaceuticals (Basel), 16(4), 539.
- Structure-Activity Relationship of Quinazoline Derivatives at OCT3 and PMAT. (2025).
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(11), 5492-5503.
- A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development. (2025). BenchChem.
- 2-(chloromethyl)-4-methylquinazoline synthesis. ChemicalBook.
- Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines. (2025). BenchChem.
- Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega, 4(7), 12146–12155.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). International Journal of Molecular Sciences, 26(23), 1-25.
- Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. (2004). Journal of Agricultural and Food Chemistry, 52(10), 3028-3035.
- What is Nucleophilic Substitution? (2023). Chemistry LibreTexts.
- Reactivity comparison of iodo-, bromo-, and chloro-propoxybenzene deriv
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2025). Iran J Pharm Res, 24(1), e145406.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). International Journal of Molecular Sciences, 26(19), 1-18.
- Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides. (2015). American Journal of Organic Chemistry, 5(1), 1-7.
- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1987). J Med Chem, 30(3), 503-8.
- CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. (2024).
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Navigating the Labyrinth of Preclinical Data: A Guide to the Reproducibility of Quinazoline-Based Compounds
A Senior Application Scientist's Perspective on "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" and its Analogs
In the fast-paced world of drug discovery, the reproducibility of biological data is the bedrock of scientific progress. This guide offers a deep dive into the challenges and best practices for ensuring the reliability of experimental results, using the quinazoline derivative "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" as a central case study. While specific biological data for this exact molecule is not extensively reported in publicly accessible literature, its structural motifs—the quinazoline core and the chloroacetamide side chain—are well-documented in medicinal chemistry. This guide will, therefore, leverage data from structurally related compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities.[1] They are particularly recognized for their potential as anticancer agents, often exerting their effects by inhibiting key signaling pathways implicated in cancer cell growth, proliferation, and survival.[1][2]
Mechanism of Action: Targeting Key Kinases
Many quinazoline-based compounds function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] These receptors play pivotal roles in tumor progression, making them attractive targets for therapeutic intervention. The binding of a quinazoline inhibitor to the ATP-binding site of the kinase domain prevents the downstream signaling cascade that promotes cell division and angiogenesis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
The Chloroacetamide Moiety: A Reactive Pharmacophore
The "2-chloro-N-methyl]acetamide" portion of the molecule introduces a reactive electrophilic center. Chloroacetamide derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[3][4][5] Their mechanism of action can involve the covalent modification of biological macromolecules, such as enzymes. For instance, chloroacetamides have been shown to inhibit very-long-chain fatty acid elongases by covalently binding to a cysteine residue in the active site.[6]
Ensuring Reproducibility: A Focus on In Vitro Cytotoxicity Assays
Given the prevalence of quinazoline derivatives as potential anticancer agents, in vitro cytotoxicity assays are a cornerstone for their initial biological characterization. To ensure the reproducibility of these experiments, meticulous attention to detail and standardized protocols are paramount. Here, we compare three commonly used cytotoxicity assays: MTT, SRB, and LDH.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial reductase activity in viable cells. | Well-established, sensitive, and widely used. | Can be affected by metabolic activity, and the final formazan product is insoluble, requiring a solubilization step. |
| SRB | Binds to basic amino acids in cellular proteins, quantifying total protein mass. | Less affected by metabolic activity, simple, and reproducible.[1] | Can be influenced by changes in cell size and protein content. |
| LDH | Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[1] | Directly measures cell death and is non-destructive to the remaining viable cells. | Can have a lower signal-to-noise ratio and may not be suitable for all cell types. |
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and reliable method for determining cell density, based on the measurement of cellular protein content.
Experimental Workflow:
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed adherent cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Cell Fixation: After the desired incubation period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[1] Incubate at 4°C for at least 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and let them air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.[1] Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Comparative Analysis with Alternative Compounds
To contextualize the potential biological activity of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide," it is instructive to compare it with other well-characterized quinazoline and chloroacetamide derivatives.
| Compound/Derivative | Biological Activity | Target Cell Line(s) | Reported IC50 (µM) |
| Gefitinib | Anticancer (EGFR inhibitor) | A549 (Non-small cell lung cancer) | Inhibition of 27.41% at 10 µM[2] |
| Quinazoline Schiff base 1 | Anticancer | MCF-7 (Breast cancer) | 6.246[1] |
| Quinazoline-sulfonamide 4d | Anticancer | MCF-7 (Breast cancer) | 2.5[1] |
| 2-chloro-quinazoline derivative 2 | Anticancer (EGFR/VEGFR-2 inhibitor) | MCF-7 (Breast cancer) | 0.13 nM[7] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative d6 | Anticancer | MCF-7 (Breast cancer) | 38.0[3] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Klebsiella pneumoniae | Not specified as IC50[4] |
This table highlights the diversity of biological activities and potencies within the broader classes of quinazoline and chloroacetamide compounds. The significant variations in IC50 values underscore the importance of consistent experimental conditions and robust data analysis for meaningful comparisons.
Conclusion: A Call for Rigor and Transparency
While the specific biological profile of "2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide" remains to be fully elucidated in the public domain, the well-established activities of its constituent chemical classes provide a strong foundation for future research. The reproducibility of any forthcoming biological data will be contingent on the adoption of standardized, well-validated assays and transparent reporting of experimental details. By adhering to the principles of scientific integrity and logical experimental design, the research community can build a reliable and cumulative body of knowledge that will ultimately accelerate the discovery and development of novel therapeutics.
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- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC.
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- Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents - Taylor & Francis.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC.
- Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones.
- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC.
- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate.
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI.
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- Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed.
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- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as a deeply integrated system of chemical logic. To safely handle 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide , we must first understand its molecular behavior.
This compound features a quinazoline core coupled with a highly reactive chloroacetamide moiety. While the quinazoline ring often dictates pharmacological targeting, it is the chloroacetamide group that governs the molecule's acute hazard profile. Chloroacetamides are potent electrophilic alkylating agents[1][1]. They readily undergo SN2 (bimolecular nucleophilic substitution) reactions with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in human proteins.
This irreversible covalent modification (haptenation) is the mechanistic root of the compound's primary hazards: severe skin sensitization, systemic toxicity upon ingestion, and potential reproductive harm[2][2]. Therefore, our Personal Protective Equipment (PPE) and operational protocols must be designed to completely eliminate exposure routes to biological nucleophiles.
Mechanistic Toxicity Pathway
Fig 1. Mechanistic toxicity pathway of chloroacetamide-induced cellular damage.
Quantitative Hazard Profile & PPE Specifications
To build a self-validating safety system, every piece of PPE must directly counter a specific chemical mechanism. Based on the baseline toxicity data of the parent chloroacetamide group (LD50 Rat Oral: 138 mg/kg)[3], the following table summarizes the mandatory PPE and engineering controls required for handling this compound.
| Hazard Category | GHS Code | Mechanistic Cause | Required PPE & Engineering Control |
| Acute Toxicity (Oral/Inhalation) | H301 | Systemic alkylation and cellular disruption. Airborne dust rapidly reaches toxic concentrations. | Engineering: Certified chemical fume hood (80-100 fpm face velocity).PPE: Particulate respirator (N95/P100) if handled outside a closed system. |
| Skin Sensitization | H317 | Covalent binding to skin proteins triggering an irreversible allergic immune response. | PPE: Double nitrile gloves (min 0.11 mm thickness). Inner glove tucked under a fully buttoned, fire-resistant lab coat; outer glove over the cuff. |
| Reproductive Toxicity | H361f | Disruption of cellular division via DNA/protein alkylation. | PPE: Long pants and closed-toe non-porous shoes. Strict adherence to fume hood sash limits. |
| Eye Irritation | H319 | Direct chemical burn and alkylation of corneal tissue. | PPE: Splash-proof safety goggles. Add a full face shield during solvent transfer or pressurized reactions. |
Operational Handling Plan: A Self-Validating Protocol
When working with covalent modifiers, your workflow must prevent aerosolization and ensure total containment[3][4]. Follow this step-by-step methodology:
Step 1: Pre-Operation Setup & Validation
-
Action: Clear the fume hood of unnecessary clutter to maintain laminar airflow.
-
Validation: Verify the fume hood monitor reads a safe face velocity (typically 100 fpm). Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.
Step 2: Weighing and Dispensing
-
Action: Never weigh this compound on an open bench. Use an analytical balance located inside a vented enclosure or glove box. If static electricity causes the powder to disperse, use an anti-static ionizer gun before transferring.
-
Validation: Tare a sealed vial, add the compound inside the enclosure, seal the vial, and re-weigh to determine the exact mass without exposing the powder to the ambient lab environment.
Step 3: Transfer and Reaction Execution
-
Action: Transport the sealed vial to your reaction hood using secondary containment (e.g., a sealed plastic beaker). Dissolve the compound by injecting the solvent directly through a septum using a syringe, rather than opening the vial.
Step 4: Post-Reaction Quenching (Critical Step)
-
Action: Before disposing of the reaction mixture or cleaning glassware, you must neutralize the unreacted chloroacetamide. Add a 10% aqueous solution of sodium thiosulfate (or a cysteine solution) and stir for 30 minutes.
-
Causality: Thiosulfate is a strong, soft nucleophile that rapidly outcompetes biological thiols, reacting via SN2 with the chloroacetamide to form a harmless, water-soluble Bunte salt.
-
Validation: Perform a rapid colorimetric test using Ellman's reagent (DTNB) on an aliquot. A persistent yellow color indicates the presence of excess unreacted thiols (thiosulfate), confirming the complete consumption of the dangerous electrophile.
Fig 2. Step-by-step operational workflow for the safe handling of alkylating agents.
Spill Response and Disposal Plan
If a spill occurs, immediate and calculated action is required to prevent dust dispersion and subsequent inhalation[5].
-
Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is pulled down.
-
Do Not Sweep: Never sweep dry chloroacetamide powder, as this generates highly toxic aerosols[6].
-
Neutralize & Absorb: Gently cover the spill with absorbent paper towels. Slowly pour a 10% sodium thiosulfate solution over the towels to moisten the powder and chemically quench the alkylating agent. Allow it to sit for 15 minutes.
-
Collect: Carefully scoop the moistened, neutralized material into a wide-mouth, sealable polyethylene container.
-
Disposal: Label the container clearly as "Hazardous Chemical Waste: Quenched Chloroacetamide Derivative." Dispose of all contaminated gloves, bench pads, and wipes in the same hazardous waste stream. Do not wash contaminated clothing at home[7].
References
-
Title: Chloroacetamide | CID 6580 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICSC 0640 - 2-CHLOROACETAMIDE Source: International Labour Organization (ILO) URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ICSC 0640 - 2-氯乙酰胺 [chemicalsafety.ilo.org]
- 6. ICSC 0640 - 2-クロロアセトアミド [chemicalsafety.ilo.org]
- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
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